1-Bromo-3-methylbutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZFFTJAHVMMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2657 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059353 | |
| Record name | Butane, 1-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromo-3-methylbutane appears as a colorless liquid. Slightly soluble in water and denser than water. Vapors are heavier than air., Colorless liquid; [Merck Index] | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2657 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromo-3-methylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2851 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
120-121 °C | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-6 °C | |
| Record name | 1-Bromo-3-methylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2851 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Miscible with alcohol and ether, In water, 196 mg/L at 16.5 °C | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.210 g/cu cm at 15 °C | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
34.6 [mmHg], 34.6 mm Hg at 25 °C | |
| Record name | 1-Bromo-3-methylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2851 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
107-82-4 | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2657 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromo-3-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-bromo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZM50594QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-112 °C | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3-methylbutane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of 1-Bromo-3-methylbutane (also known as isoamyl bromide or isopentyl bromide). This haloalkane is a valuable building block in organic synthesis, serving as a precursor for a variety of functional groups and finding application in the development of novel chemical entities.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is a branched-chain alkyl halide, which influences its reactivity in nucleophilic substitution and elimination reactions.[2]
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Common Names | Isoamyl bromide, Isopentyl bromide, 3-Methylbutyl bromide[3][4] |
| CAS Number | 107-82-4[3] |
| Molecular Formula | C₅H₁₁Br[1][3] |
| SMILES | CC(C)CCBr[3] |
| InChI Key | YXZFFTJAHVMMLF-UHFFFAOYSA-N[3] |
Physicochemical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 151.04 g/mol | [3][4] |
| Density | 1.210 - 1.261 g/mL (at 15-25 °C) | [3] |
| Boiling Point | 120-121 °C | [3] |
| Melting Point | -112 °C | [3][5][6] |
| Flash Point | -6 °C to 22 °C (closed cup) | [3][7] |
| Refractive Index (n²⁰/D) | ~1.4409 - 1.4433 | [3] |
| Vapor Pressure | 34.6 mmHg (at 25 °C) | [3] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble / Limited (0.2 g/L at 16 °C) | [2][3][5][8] |
| Ethanol | Miscible | [3][7] |
| Diethyl Ether | Miscible | [3][7] |
| Benzene | Soluble | [2] |
Chemical Properties and Reactivity
As a primary alkyl halide, this compound is moderately reactive.[5][8] Its chemical behavior is dominated by the polarized carbon-bromine bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles.[8]
General Reactivity:
-
Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with strong nucleophiles.[5] The reactivity order for similar alkyl halides is R-I > R-Br > R-Cl.[5]
-
Elimination Reactions: While substitution is generally favored, elimination reactions (E2) can occur, particularly in the presence of strong, sterically hindered bases and at higher temperatures.
-
Grignard Reagent Formation: It reacts with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, isopentylmagnesium bromide, a potent nucleophile and strong base.
-
Incompatibilities: It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[5][8]
-
Hazards: It is a highly flammable liquid and vapor.[3] Upon combustion, it can produce toxic fumes of bromine.[5][8]
Experimental Protocols
Synthesis of this compound via Sₙ2 Reaction
This protocol describes the synthesis of this compound from 3-methylbutanol. The reaction proceeds through an Sₙ2 mechanism where the hydroxyl group is protonated by an acid catalyst to form a good leaving group (water), which is then displaced by the bromide ion.
Reagents and Materials:
-
3-Methylbutanol (Isoamyl alcohol)
-
Sodium bromide (NaBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, combine 3-methylbutanol and sodium bromide.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling. The acid acts as a catalyst, protonating the alcohol.
-
Reflux: Attach a reflux condenser and heat the mixture gently for 30-45 minutes. This provides the energy needed for the substitution reaction to occur.
-
Distillation: After reflux, reconfigure the apparatus for distillation. Distill the mixture, collecting the crude this compound and water.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with:
-
Water, to remove the bulk of the remaining acid and any unreacted alcohol.
-
A dilute sodium bicarbonate or sodium carbonate solution, to neutralize any remaining acid.
-
A final wash with water or saturated sodium chloride (brine) solution.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or magnesium sulfate.
-
Purification: Decant or filter the dried liquid into a clean distillation apparatus and perform a final fractional distillation to obtain the pure this compound product, collecting the fraction boiling around 120-121 °C.[3]
Caption: Workflow for the synthesis of this compound.
Williamson Ether Synthesis using this compound
This protocol provides a general methodology for synthesizing an ether using this compound as the electrophile in a Williamson ether synthesis. The example uses sodium ethoxide as the nucleophile.
Reagents and Materials:
-
This compound
-
Sodium metal (Na)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Round-bottom flask, reflux condenser, separatory funnel
Detailed Methodology:
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to an excess of anhydrous ethanol. The sodium will react to form sodium ethoxide (NaOEt).
-
Addition of Alkyl Halide: Once the sodium has completely reacted, add this compound to the solution of sodium ethoxide.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours. The ethoxide ion will displace the bromide ion via an Sₙ2 mechanism.
-
Work-up: After cooling, carefully add water to quench any unreacted sodium ethoxide. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation or distillation to yield the product, 1-ethoxy-3-methylbutane.
Caption: Reaction pathway for the Williamson ether synthesis.
Formation and Reaction of Isopentylmagnesium Bromide (Grignard Reagent)
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with a carbonyl compound, such as acetone (B3395972).
Reagents and Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (as initiator, optional)
-
Acetone
-
Aqueous solution of a weak acid (e.g., NH₄Cl) or dilute strong acid (e.g., HCl)
-
All glassware must be rigorously dried.
Detailed Methodology:
-
Grignard Reagent Formation:
-
Place dry magnesium turnings in a flame-dried, three-neck flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a stirrer, all under an inert atmosphere.
-
Add a solution of this compound in anhydrous ether to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated if the solution turns cloudy and begins to reflux. A small crystal of iodine or gentle warming may be required to start the reaction.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir until most of the magnesium has been consumed. The resulting grey/brown solution is isopentylmagnesium bromide.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of acetone in anhydrous ether from the dropping funnel. The reaction is highly exothermic.
-
After the addition, allow the mixture to stir at room temperature for 30 minutes.
-
-
Work-up:
-
Carefully pour the reaction mixture over ice and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and remove the solvent to yield the tertiary alcohol, 2,4-dimethyl-2-pentanol.
-
Caption: Logical workflow for a Grignard synthesis.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. innospk.com [innospk.com]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]
Synthesis of 1-Bromo-3-methylbutane from 3-methyl-1-butanol
An In-Depth Technical Guide to the
Introduction
1-Bromo-3-methylbutane, also known as isoamyl bromide or isopentyl bromide, is a valuable alkyl halide intermediate in organic synthesis.[1][2][3] It serves as a precursor for the introduction of the isoamyl group in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] This guide provides a comprehensive overview of the synthesis of this compound from its corresponding alcohol, 3-methyl-1-butanol (isoamyl alcohol). The primary method described is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.
The conversion of 3-methyl-1-butanol, a primary alcohol, to this compound is typically achieved through an SN2 (bimolecular nucleophilic substitution) reaction.[4][5] This process involves the protonation of the alcohol's hydroxyl group by a strong acid, which transforms it into a good leaving group (water). Subsequently, a bromide nucleophile displaces the water molecule to form the desired alkyl bromide.
Reaction Mechanism and Signaling Pathway
The synthesis proceeds via an SN2 mechanism. The reaction is initiated by the protonation of the hydroxyl group of 3-methyl-1-butanol by a strong acid, typically sulfuric acid, which is generated in situ from sodium bromide and sulfuric acid or by using hydrobromic acid.[4][6][7] This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+). The bromide ion (Br-), a strong nucleophile, then attacks the electrophilic carbon atom bearing the leaving group in a concerted step, displacing a molecule of water and forming the C-Br bond. Since 3-methyl-1-butanol is a primary alcohol, the reaction proceeds without the formation of a carbocation intermediate, thus avoiding rearrangements.[8][9][10]
Caption: SN2 reaction mechanism for the synthesis of this compound.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
3-methyl-1-butanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
5% Sodium carbonate solution
-
Anhydrous calcium chloride or magnesium sulfate (B86663) for drying
-
Boiling chips
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-1-butanol, water, and sodium bromide.[4] Swirl the flask to dissolve the sodium bromide.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with constant swirling.[4][8] This is an exothermic reaction and requires careful temperature control.
-
Reflux: Add a few boiling chips to the mixture and heat the flask to reflux for approximately 1.5 to 2 hours.[11] The reaction temperature is typically maintained between 100-106°C.[11]
-
Distillation: After the reflux period, allow the mixture to cool slightly. Rearrange the apparatus for simple distillation and distill the crude this compound from the reaction mixture.
-
Work-up and Purification:
-
Transfer the distillate to a separatory funnel and wash it sequentially with water to remove any remaining acid and unreacted alcohol.
-
Wash with a 5-7% sodium carbonate solution to neutralize any residual acid, bringing the pH to between 8 and 9.[11]
-
Wash again with water until the washings are neutral (pH 5-6).[11]
-
Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.[11]
-
-
Final Distillation: Decant the dried liquid into a clean, dry distillation apparatus and perform a final fractional distillation, collecting the fraction that boils at the literature value for this compound.[1]
Data Presentation
The following tables summarize the key physical properties of the reactants and product, as well as typical reaction parameters.
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Methyl-1-butanol | 88.15 | 131.1 | 0.810 |
| Sodium Bromide | 102.89 | 1396 | 3.21 |
| Sulfuric Acid | 98.08 | 337 | 1.84 |
| This compound | 151.04 | 120-121 | 1.261 |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | 100-106 °C |
| Reaction Time | 1.5 - 2 hours |
| Expected Yield | ~78% |
| Product Purity | >98% |
Data sourced from[11]
Experimental Workflow
The overall experimental process can be visualized as a sequential workflow, from the initial reaction setup to the final purification of the product.
Caption: The experimental workflow for the synthesis of this compound.
Safety Considerations
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent; it should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Flammability: this compound is a flammable liquid.[1][2] Keep it away from open flames and ignition sources.
-
Toxicity: Alkyl halides can be harmful. Avoid inhalation of vapors and skin contact.[13] All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from 3-methyl-1-butanol via an SN2 reaction is a classic and effective method for producing this important alkyl halide. By following a well-defined experimental protocol involving reflux, distillation, and a thorough work-up procedure, high yields and purity of the final product can be achieved. Careful attention to reaction conditions and safety precautions is essential for a successful and safe synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. This compound|107-82-4|lookchem [lookchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Solved Your answer is incorrect. Try again | Chegg.com [chegg.com]
- 6. Solved 3-Methyl-1-butanol reacts with HBr to give | Chegg.com [chegg.com]
- 7. Solved NaBr ОН Br 3-methyl-1-butanol this compound | Chegg.com [chegg.com]
- 8. Discussion Of 1-Butanol Into 1 Bromobutane | ipl.org [ipl.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. 1-溴-3-甲基丁烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Reaction Mechanisms of 1-Bromo-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction mechanisms of 1-bromo-3-methylbutane, a primary alkyl halide. The discussion encompasses the fundamental principles, kinetics, stereochemistry, and influencing factors of SN1, SN2, E1, and E2 reactions. Detailed experimental protocols and quantitative data, where available, are presented to facilitate practical application in a laboratory setting.
Overview of this compound Reactivity
This compound, as a primary alkyl halide, is a versatile substrate in nucleophilic substitution and elimination reactions. Its structural features—a bromine atom attached to a primary carbon and a methyl group at the 3-position—largely dictate its reactivity. The primary nature of the substrate sterically hinders SN1 and E1 pathways, which proceed through a highly unstable primary carbocation intermediate. Consequently, this compound predominantly undergoes bimolecular reactions: SN2 (Substitution Nucleophilic Bimolecular) and E2 (Elimination Bimolecular). The competition between these two pathways is primarily governed by the nature of the nucleophile/base and the reaction conditions.
SN2 Reaction Mechanism
The SN2 reaction is a single-step (concerted) mechanism where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs.[1] This backside attack leads to an inversion of stereochemistry at the reaction center, although for the achiral this compound, this is not directly observable in the product's stereochemistry unless isotopically labeled substrates are used.
Key Characteristics:
-
Kinetics: The reaction rate is second-order, depending on the concentration of both the substrate and the nucleophile (Rate = k[this compound][Nucleophile]).[2]
-
Stereochemistry: Inversion of configuration at the electrophilic carbon.
-
Substrate Structure: Favored for methyl and primary halides due to minimal steric hindrance.[2]
-
Nucleophile: Favored by strong, non-bulky nucleophiles.
-
Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) are preferred as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing nucleophilicity.[3]
Quantitative Data for SN2 Reactions
| Substrate | Nucleophile | Solvent | Relative Rate |
| Ethyl bromide | NaI | Acetone | ~1 |
| 1-Bromobutane | NaI | Acetone | ~0.4 |
| This compound | NaI | Acetone | Slightly < 0.4 (Estimated) |
| 1-Bromo-2,2-dimethylpropane | NaI | Acetone | ~0.00001 |
| Table 1: Relative SN2 reaction rates of primary bromoalkanes. The rate for this compound is an estimation based on structural comparison.[4] |
Experimental Protocol: SN2 Synthesis of 1-iodo-3-methylbutane (B1583052) (Finkelstein Reaction)
This protocol describes a typical Finkelstein reaction, a classic SN2 process.[5]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (5% aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1-iodo-3-methylbutane.
-
The product can be further purified by distillation.
E2 Reaction Mechanism
The E2 reaction is a concerted, one-step elimination process where a strong base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, while the leaving group departs simultaneously, forming a double bond.
Key Characteristics:
-
Kinetics: Second-order kinetics, with the rate dependent on both the substrate and the base concentration (Rate = k[this compound][Base]).
-
Stereochemistry: Requires an anti-periplanar arrangement of the β-hydrogen and the leaving group.
-
Base: Favored by strong, bulky bases (e.g., potassium tert-butoxide).[6]
-
Substrate: Can occur with primary, secondary, and tertiary alkyl halides. For primary halides like this compound, a bulky base is often necessary to favor E2 over SN2.[7]
-
Product: Leads to the formation of an alkene. For this compound, the major product is 3-methyl-1-butene.
References
An In-depth Technical Guide to the Nucleophilic Substitution Pathways for 1-Bromo-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methylbutane, also known as isoamyl bromide or isopentyl bromide, is a primary alkyl halide. Its structure plays a crucial role in determining the pathways by which it undergoes nucleophilic substitution reactions. This technical guide provides a comprehensive overview of these pathways, focusing on the bimolecular nucleophilic substitution (SN2) mechanism, which is predominant for this substrate. The influence of various factors on the reaction kinetics and product formation is discussed in detail. While specific kinetic data for this compound is not extensively available in the public domain, this guide leverages established principles of physical organic chemistry and comparative data from analogous primary alkyl halides to provide a thorough analysis.
Core Reaction Mechanisms: SN1 vs. SN2
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the bromide ion) by a nucleophile. The two primary mechanisms for this transformation are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.
For this compound, the SN2 pathway is strongly favored . This is due to two main factors:
-
Substrate Structure: As a primary alkyl halide, the carbon atom attached to the bromine is relatively unhindered sterically. This allows for the backside attack of a nucleophile, a key feature of the SN2 mechanism.
-
Carbocation Instability: The alternative SN1 pathway would require the formation of a primary carbocation upon departure of the bromide ion. Primary carbocations are highly unstable and their formation is energetically unfavorable.
The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This leads to an inversion of stereochemistry at the reaction center if the carbon is chiral. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1]
Factors Influencing Nucleophilic Substitution of this compound
The rate and outcome of the nucleophilic substitution reactions of this compound are significantly influenced by the nucleophile, the solvent, and the reaction temperature.
The Nucleophile
The strength of the nucleophile is a critical factor in SN2 reactions. Stronger nucleophiles will react more rapidly with this compound. The nucleophilicity of a species is influenced by factors such as charge, basicity, and polarizability.
The Solvent
The choice of solvent is crucial in dictating the reaction pathway and rate. For the SN2 reactions of this compound, polar aprotic solvents are generally preferred. These solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, thus accelerating the rate of the SN2 reaction. Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which decreases its reactivity and slows down the SN2 reaction.
Temperature
Increasing the reaction temperature generally increases the rate of both SN1 and SN2 reactions by providing more kinetic energy to the reacting molecules to overcome the activation energy barrier.
Quantitative Data Summary
While specific kinetic data for this compound is scarce in readily accessible literature, the following tables provide a comparative summary of expected reactivity based on data for analogous primary alkyl halides and general principles of nucleophilic substitution.
Table 1: Relative Reactivity of this compound with Various Nucleophiles (Illustrative)
| Nucleophile | Reagent Example | Solvent | Expected Relative Rate | Product |
| Hydroxide (B78521) | NaOH | 50:50 Ethanol/Water | Moderate | 3-Methyl-1-butanol |
| Iodide | NaI | Acetone | Fast | 1-Iodo-3-methylbutane |
| Azide | NaN₃ | DMF | Fast | 1-Azido-3-methylbutane |
| Ethoxide | NaOEt | Ethanol | Moderate | 1-Ethoxy-3-methylbutane |
Table 2: Influence of Solvent on SN2 Reaction Rate (Illustrative Comparison)
| Substrate | Nucleophile | Solvent | Relative Rate Constant |
| 1-Bromobutane | Azide (N₃⁻) | Methanol | 1 |
| 1-Bromobutane | Azide (N₃⁻) | HMPA | 200,000 |
Note: HMPA (hexamethylphosphoramide) is a polar aprotic solvent known to significantly accelerate SN2 reactions.[2]
Experimental Protocols
Synthesis of this compound from 3-Methyl-1-butanol (SN2)
This protocol describes the synthesis of this compound via an SN2 reaction from 3-methyl-1-butanol.[3]
Materials:
-
3-Methyl-1-butanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
In a round-bottom flask, combine 3-methyl-1-butanol and sodium bromide.
-
Slowly add concentrated sulfuric acid to the cooled and stirred mixture.
-
Heat the mixture under reflux for a specified period.
-
After reflux, distill the crude this compound from the reaction mixture.
-
Wash the distillate with water, then with a dilute sodium bicarbonate solution, and finally with water again to remove any acidic impurities and unreacted alcohol.
-
Dry the organic layer over a suitable drying agent.
-
Purify the final product by fractional distillation.
General Protocol for Kinetic Study of the Reaction of this compound with a Nucleophile
This protocol outlines a general method for determining the second-order rate constant for the reaction of this compound with a nucleophile, for example, sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution of known concentration
-
Solvent (e.g., 50:50 ethanol/water)
-
Standardized acid solution for titration (e.g., HCl)
-
pH indicator
-
Thermostated water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare solutions of this compound and sodium hydroxide of known concentrations in the chosen solvent.
-
Place the reactant solutions in a thermostated water bath to allow them to reach the desired reaction temperature.
-
Mix the solutions in a reaction flask to initiate the reaction, and start a timer.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to an excess of cold water).
-
Determine the concentration of the remaining sodium hydroxide in each aliquot by titration with a standardized acid solution using a suitable indicator.
-
Plot the reciprocal of the hydroxide concentration (1/[OH⁻]) against time. For a second-order reaction, this should yield a straight line.
-
The rate constant (k) can be determined from the slope of the line.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: SN2 reaction pathway for this compound.
Caption: Experimental workflow for a kinetic study.
References
Spectroscopic Analysis of 1-Bromo-3-methylbutane: A Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-bromo-3-methylbutane. Detailed experimental protocols for acquiring this data are presented, along with a workflow diagram illustrating the application of these techniques for structural elucidation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.42 | 2H | Triplet (t) | 6.8 | -CH₂-Br (a) |
| 1.70 | 2H | Quartet (q) | 6.8 | -CH₂- (b) |
| 1.62 | 1H | Nonet (n) | 6.7 | -CH- (c) |
| 0.95 | 6H | Doublet (d) | 6.6 | -CH(CH₃)₂ (d) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 42.1 | -CH₂- (b) |
| 33.4 | -CH₂-Br (a) |
| 30.9 | -CH- (c) |
| 21.0 | -CH(CH₃)₂ (d) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2962-2877 | C-H | Stretching |
| 1458 | C-H | Bending (asymmetrical) |
| 1381 | C-H | Bending (symmetrical) |
| 1250-1203 | C-Br | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits the following significant peaks.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |
| 150/152 | ~1:1 | [M]⁺ (Molecular Ion) |
| 71 | 100 | [C₅H₁₁]⁺ (Loss of Br) |
| 43 | High | [C₃H₇]⁺ |
The presence of bromine is indicated by the characteristic M/M+2 isotope pattern with approximately equal intensities, due to the natural abundance of ⁷⁹Br and ⁸¹Br.[1][2]
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation
-
Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., 0.6-0.8 mL of CDCl₃).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift calibration (δ = 0.00 ppm).
Instrumentation and Data Acquisition
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
Data Processing
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
-
Integration of the proton signals is performed to determine the relative number of protons.
-
Coupling constants are measured from the splitting patterns of the signals.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR)
-
The ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[3]
-
A background spectrum of the clean, empty ATR crystal is recorded.[4]
-
A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
Instrumentation and Data Acquisition
-
An FTIR spectrometer equipped with an ATR accessory is used.
-
The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).[5]
-
A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Data Processing
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
-
Peak picking is performed to identify the wavenumbers of the absorption bands.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI)
-
A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized in the ion source.[6]
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]
Instrumentation and Data Acquisition
-
A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Data Processing
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
Spectroscopic Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for utilizing NMR, IR, and MS to determine the structure of an unknown compound, such as this compound.
Caption: Workflow for structural elucidation using spectroscopic methods.
References
- 1. Solved The spectrum above is for this compound. | Chegg.com [chegg.com]
- 2. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. agilent.com [agilent.com]
- 4. google.com [google.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to 1-Bromo-3-methylbutane (CAS Number: 107-82-4)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Core Properties
1-Bromo-3-methylbutane, also widely known as isoamyl bromide or isopentyl bromide, is a halogenated alkane with the CAS Registry Number 107-82-4.[1][2] It is a colorless liquid at room temperature with a characteristic odor.[3][4] This branched-chain alkyl halide is a versatile reagent in organic synthesis, serving as a key intermediate in the production of a variety of chemicals, including active pharmaceutical ingredients (APIs).[4][5] Its utility stems from the presence of a reactive carbon-bromine bond, making it suitable for nucleophilic substitution and organometallic reactions.
Chemical Structure and Identifiers
The molecular structure of this compound consists of a butane (B89635) chain with a bromine atom on the first carbon and a methyl group on the third carbon.[3]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 107-82-4[1] |
| Molecular Formula | C₅H₁₁Br[1] |
| Molecular Weight | 151.04 g/mol [1] |
| SMILES | CC(C)CCBr[1] |
| InChI | InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3[1] |
| Synonyms | Isoamyl bromide, Isopentyl bromide, 3-Methylbutyl bromide[1] |
Physicochemical Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 120-121 °C | [1] |
| Melting Point | -112 °C | [1] |
| Density | 1.210 g/cm³ at 15 °C | [1] |
| Refractive Index | 1.4433 at 15 °C | [1] |
| Flash Point | -6 °C | [1] |
| Solubility | Slightly soluble in water; miscible with alcohol and ether | [1] |
| Vapor Pressure | 34.6 mmHg at 25 °C | [1] |
Spectral Information
Spectroscopic data is essential for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 | Triplet | 2H | -CH₂-Br |
| ~1.7 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |
| ~1.6 | Multiplet | 1H | -CH(CH₃)₂ |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~42 | -CH₂-Br |
| ~34 | -CH₂-CH(CH₃)₂ |
| ~28 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for C-H and C-Br bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Strong | C-H stretching (alkane) |
| 1470-1430 | Medium | C-H bending (alkane) |
| 650-550 | Strong | C-Br stretching |
Mass Spectrometry
The mass spectrum of this compound shows a characteristic isotopic pattern for bromine-containing compounds (M+ and M+2 peaks of nearly equal intensity).
| m/z | Relative Intensity | Assignment |
| 150/152 | ~5% | [M]⁺ (Molecular ion) |
| 71 | 100% | [C₅H₁₁]⁺ (Loss of Br) |
| 43 | ~80% | [C₃H₇]⁺ |
Experimental Protocols
Synthesis of this compound via Sₙ2 Reaction
This protocol details the synthesis of this compound from 3-methyl-1-butanol (isoamyl alcohol) through an Sₙ2 reaction.[1][6]
Materials:
-
3-methyl-1-butanol (isoamyl alcohol)
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3-methyl-1-butanol and sodium bromide.
-
Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Set up a distillation apparatus and distill the product from the reaction mixture.
-
Transfer the distillate to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Perform a final distillation to purify the this compound, collecting the fraction boiling at 120-121 °C.
Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, isopentylmagnesium bromide, a powerful nucleophile in organic synthesis.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings and a small crystal of iodine in the three-neck flask.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
In the addition funnel, prepare a solution of this compound in anhydrous ether.
-
Add a small portion of the this compound solution to the flask. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting grey-to-brown solution is the Grignard reagent, which should be used immediately in subsequent reactions.
Applications in Drug Development
This compound is a valuable building block in the synthesis of pharmaceuticals.[7] Its isopentyl moiety is incorporated into various drug candidates to modulate their lipophilicity, binding affinity, and metabolic stability. It is commonly used in alkylation reactions to introduce the isopentyl group onto nucleophilic atoms such as oxygen, nitrogen, and sulfur in more complex molecules.[5]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of fire, use dry chemical, CO₂, or foam extinguishers.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. US5138110A - Process for the preparation of alkyl-halides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. proprep.com [proprep.com]
- 6. This compound(107-82-4) 13C NMR spectrum [chemicalbook.com]
- 7. youtube.com [youtube.com]
The Impact of Steric Hindrance on the Reactivity of 1-Bromo-3-methylbutane: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the role of steric hindrance in the chemical reactivity of 1-bromo-3-methylbutane (isoamyl bromide). As a primary alkyl halide with significant branching at the β- and γ-positions, its behavior in nucleophilic substitution and elimination reactions is a critical subject for researchers in synthetic chemistry and drug development. This document elucidates the mechanistic pathways (SN1, SN2, E1, E2), presents quantitative data on reaction rates and product distributions from analogous systems, details experimental protocols for synthetic and analytical procedures, and offers visualizations of key concepts to facilitate a comprehensive understanding.
Introduction
This compound is a primary alkyl halide whose reactivity is profoundly influenced by its molecular structure. The presence of a bulky isobutyl group introduces steric hindrance, which significantly modulates the accessibility of the electrophilic α-carbon and the neighboring β-hydrogens. This guide explores the competitive landscape of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, with a focus on how steric factors dictate reaction kinetics and product outcomes. Understanding these principles is paramount for predicting and controlling chemical transformations involving sterically encumbered substrates.
The Role of Steric Hindrance in SN2 Reactions
The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric congestion around the reaction center. For a successful reaction, the nucleophile must approach the α-carbon from the backside, opposite to the leaving group. In this compound, the isobutyl group, while not directly attached to the α-carbon, creates a sterically hindered environment that impedes this backside attack.
Quantitative Analysis of SN2 Reaction Rates
| Alkyl Bromide | Structure | Relative Rate (vs. Ethyl Bromide) |
| Ethyl Bromide | CH₃CH₂Br | 1 |
| n-Propyl Bromide | CH₃CH₂CH₂Br | 0.8 |
| n-Butyl Bromide | CH₃CH₂CH₂CH₂Br | 0.8 |
| This compound | (CH₃)₂CHCH₂CH₂Br | ~0.03 |
| Neopentyl Bromide | (CH₃)₃CCH₂Br | ~0.00002 |
Table 1: Relative rates of SN2 reaction with a common nucleophile (e.g., I⁻ in acetone). The rate for this compound is an educated estimate based on the trend of increasing steric hindrance.
The data clearly indicates that branching, even at the γ-carbon, significantly retards the rate of SN2 reactions. The isobutyl group in this compound, while less hindering than the neopentyl group, still presents a substantial steric barrier compared to unbranched primary alkyl halides.
Competition Between Substitution (SN2) and Elimination (E2)
With strong, non-bulky bases, this compound can undergo both SN2 and E2 reactions. The outcome is highly dependent on the nature of the base and the reaction conditions.
Reaction with a Strong, Unhindered Base (e.g., Sodium Ethoxide)
When this compound is treated with a strong, unhindered base such as sodium ethoxide in ethanol (B145695), a mixture of the SN2 substitution product (ethyl isoamyl ether) and the E2 elimination product (3-methyl-1-butene) is expected. For primary alkyl halides that are not sterically hindered, SN2 is generally favored. However, the steric bulk of the isobutyl group in this compound increases the proportion of the E2 product.
Reaction with a Strong, Hindered Base (e.g., Potassium Tert-Butoxide)
The use of a sterically hindered base, such as potassium tert-butoxide, dramatically shifts the product distribution towards elimination. The bulky base finds it difficult to act as a nucleophile and attack the α-carbon, but it can readily abstract a β-hydrogen, leading to the formation of the alkene. In the case of this compound, the major product of this reaction is 3-methyl-1-butene.
Product Distribution Data (Analogous Systems)
Precise product distribution percentages for this compound are not widely published. However, data from analogous primary alkyl halides with strong bases can provide insight.
| Alkyl Halide | Base | Solvent | SN2 Product (%) | E2 Product (%) |
| 1-Bromobutane | NaOEt | EtOH | ~90% | ~10% |
| This compound | NaOEt | EtOH | Estimated ~50-60% | Estimated ~40-50% |
| 1-Bromobutane | K Ot-Bu | t-BuOH | <10% | >90% |
| This compound | K Ot-Bu | t-BuOH | Estimated <5% | Estimated >95% |
Table 2: Estimated product distribution for the reaction of this compound with strong bases, based on data from analogous systems.
Unimolecular Pathways (SN1 and E1) and Carbocation Rearrangement
Under solvolytic conditions (e.g., in a protic solvent like ethanol or formic acid) and in the absence of a strong base, this compound can undergo unimolecular substitution (SN1) and elimination (E1) reactions. A key feature of these pathways is the formation of a carbocation intermediate. The initially formed primary carbocation is highly unstable and will readily rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.
This rearrangement has significant implications for the product distribution, leading to the formation of products derived from the tertiary carbocation.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms.
Caption: SN2 reaction pathway for this compound.
Caption: E2 reaction pathway for this compound.
Caption: SN1/E1 pathway with carbocation rearrangement.
Experimental Protocols
Synthesis of this compound from 3-Methyl-1-butanol (SN2)
Materials:
-
3-Methyl-1-butanol
-
Sodium bromide
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine sodium bromide and water. Cool the flask in an ice bath.
-
Slowly add 3-methyl-1-butanol to the flask with stirring.
-
Carefully and slowly add concentrated sulfuric acid to the cooled mixture.
-
Remove the flask from the ice bath and heat the mixture to reflux for 45-60 minutes.
-
After reflux, allow the mixture to cool and then set up for simple distillation. Distill the crude this compound.
-
Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Decant the dried liquid into a distillation apparatus and perform a final fractional distillation to purify the this compound.
Elimination Reaction with Potassium Tert-Butoxide (E2)
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910)
-
Round-bottom flask, reflux condenser, nitrogen inlet
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
Add anhydrous tert-butanol to the flask, followed by potassium tert-butoxide. Stir until the base is dissolved.
-
Add this compound to the solution via syringe.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a low-boiling-point solvent such as pentane.
-
Wash the organic extract with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution.
-
Analyze the product mixture by GC-MS to determine the product distribution.
Methodological & Application
Formation of Isopentylmagnesium Bromide: A Detailed Protocol for Synthesis and Application
Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis. This document provides a detailed protocol for the preparation of the Grignard reagent isopentylmagnesium bromide (also known as 3-methylbutylmagnesium bromide) from 1-bromo-3-methylbutane. The protocol covers the necessary reagents, equipment, and procedural steps, including initiation and reaction conditions. Quantitative data on reaction parameters such as time, yield, and concentration are summarized for easy reference. Safety precautions and best practices are also outlined to ensure a successful and safe synthesis.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic chemistry to create new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds.[1] The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[1] This application note focuses on the synthesis of isopentylmagnesium bromide from this compound, a common building block in the synthesis of more complex molecules. The success of this reaction is highly dependent on anhydrous conditions, proper initiation, and careful control of the reaction temperature.[2]
Materials and Methods
Reagents and Equipment
-
This compound (isoamyl bromide)
-
Magnesium turnings
-
Anhydrous diethyl ether or anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
1,2-Dibromoethane (B42909) (optional, for initiation)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon)
-
Drying tube (e.g., with calcium chloride)
-
Syringes and needles
Experimental Protocol
1. Preparation of Glassware and Reagents: All glassware must be rigorously dried before use to exclude atmospheric moisture. This can be achieved by heating in an oven at >120°C for several hours or by flame-drying under an inert atmosphere. The apparatus should be assembled while hot and allowed to cool to room temperature under a stream of dry nitrogen or argon. Anhydrous solvents are critical for the success of the reaction.
2. Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and a gas inlet for the inert atmosphere.
3. Grignard Reagent Formation:
-
Place magnesium turnings (1.1-1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine. The iodine serves as an initiator by reacting with the magnesium surface to remove the passivating magnesium oxide layer.[2]
-
Add a small amount of the anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension to initiate the reaction.
4. Initiation and Reaction:
-
The reaction is initiated when the brown color of the iodine fades, and the solution becomes cloudy and begins to reflux gently. Gentle warming may be necessary to start the reaction.[2]
-
If the reaction does not start, other initiation techniques can be employed, such as the addition of a few drops of 1,2-dibromoethane or sonication.
-
Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling (e.g., a water bath) to control the rate of reflux.
-
After the addition is complete, the reaction mixture is typically stirred for an additional 30 minutes to 3 hours to ensure all the magnesium has reacted.[1] The completion of the reaction is often indicated by the disappearance of the magnesium turnings.
5. Quantification and Use: The concentration of the prepared Grignard reagent can be determined by titration before its use in subsequent reactions. The grey-to-brown solution of isopentylmagnesium bromide is typically used directly in the next synthetic step.
Quantitative Data Summary
The choice of solvent and initiation method can significantly impact the reaction parameters. Tetrahydrofuran (THF) is often a superior solvent to diethyl ether due to its higher boiling point and better solvating power, which can lead to faster initiation and higher achievable concentrations.[1]
| Parameter | Diethyl Ether | Tetrahydrofuran (THF) | Notes |
| Initiation Time | 15-30 minutes | 5-15 minutes | Can be reduced with activation methods.[1] |
| Reaction Time | 1-3 hours | 1-3 hours | Enhanced initiation can reduce time to 30-60 min.[1] |
| Typical Yield | 80-90% | 80-90% | Yields up to 98% are possible with optimized initiation.[1] |
| Achievable Conc. | 0.5-1.5 M | 0.8-3.0 M | THF allows for higher concentrations.[1] |
| Reaction Temp. | ~35°C (reflux) | 25-40°C to 66°C (reflux) | Careful monitoring and control are essential.[1] |
Table 1: Comparison of reaction parameters for the formation of isopentylmagnesium bromide in diethyl ether and THF.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of isopentylmagnesium bromide.
Safety Precautions
-
Grignard reagents are highly reactive and can ignite spontaneously in air, especially in concentrated forms. All operations should be carried out under an inert atmosphere.
-
Ethereal solvents like diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.
-
The reaction is exothermic and can become vigorous if the alkyl halide is added too quickly. Maintain controlled addition and have an ice bath ready for cooling.
-
Grignard reagents react violently with water. Quenching of the reaction should be done carefully and slowly, typically with a cold, dilute acid or saturated ammonium (B1175870) chloride solution.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat.
References
Application Notes and Protocols for 1-Bromo-3-methylbutane in Chemical Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methylbutane, also known as isoamyl bromide or isopentyl bromide, is a versatile alkylating agent widely employed in organic synthesis. Its branched alkyl structure is a valuable synthon for introducing the isoamyl (or isopentyl) group into a diverse range of molecular frameworks. This capability is of significant interest in the pharmaceutical and agrochemical industries, where the incorporation of the isoamyl moiety can modulate the biological activity and physicochemical properties of target compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key alkylation reactions, along with insights into the biological relevance of the resulting isoamyl-substituted molecules.
Core Applications in Alkylation Reactions
This compound is a primary alkyl halide, making it an excellent substrate for S(_N)2 reactions. It is commonly used in O-alkylation, N-alkylation, and C-alkylation reactions to form ethers, amines, and new carbon-carbon bonds, respectively.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers. The reaction of a deprotonated alcohol (alkoxide) or phenol (B47542) (phenoxide) with this compound yields the corresponding isoamyl ether.
N-Alkylation of Heterocycles
The introduction of an isoamyl group onto a nitrogen-containing heterocycle can significantly impact its pharmacological properties. Imidazole (B134444) and its derivatives are common substrates for N-alkylation.
C-Alkylation: Malonic Ester Synthesis
The malonic ester synthesis is a classic method for the synthesis of carboxylic acids. Alkylation of diethyl malonate with this compound, followed by hydrolysis and decarboxylation, yields 4-methylpentanoic acid.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the alkylation reactions described above.
| Table 1: O-Alkylation of Phenol with this compound | |
| Parameter | Value |
| Substrate | Phenol |
| Base | Sodium Hydroxide (B78521) (NaOH) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 50 minutes |
| Yield | Not specified |
| Table 2: N-Alkylation of Imidazole with this compound | |
| Parameter | Value |
| Substrate | Imidazole |
| Base | Potassium Hydroxide (KOH) |
| Solvent | Toluene |
| Temperature | 75-115 °C |
| Reaction Time | 3-10 hours |
| Yield | High |
| Table 3: C-Alkylation of Diethyl Malonate with this compound | |
| Parameter | Value |
| Substrate | Diethyl Malonate |
| Base | Sodium Ethoxide |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | Not specified |
| Yield | Moderate to High |
Experimental Protocols
Protocol 1: Synthesis of Isoamyl Phenyl Ether (Williamson Ether Synthesis)
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ethanol (anhydrous)
-
This compound
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.
-
Carefully add crushed sodium hydroxide to the solution and stir.
-
Heat the mixture to reflux for 10 minutes to ensure the formation of the sodium phenoxide.
-
Cool the reaction mixture to at least 60 °C and add this compound dropwise.
-
Heat the reaction mixture to reflux for 50 minutes.
-
After cooling to approximately 50 °C, transfer the contents to a beaker containing ice and water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product to obtain isoamyl phenyl ether.
Protocol 2: Synthesis of 1-Isoamyl-1H-imidazole
Materials:
-
Imidazole
-
Potassium hydroxide (KOH)
-
Toluene
-
This compound
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, suspend imidazole and powdered potassium hydroxide in toluene.
-
Heat the mixture to a temperature between 75 °C and 115 °C with vigorous stirring.
-
Slowly add this compound to the reaction mixture over a period of 3 to 4 hours.
-
Maintain the reaction temperature and continue stirring for an additional 3 to 10 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with toluene.
-
The filtrate contains the 1-isoamyl-1H-imidazole in toluene. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Protocol 3: Synthesis of 4-Methylpentanoic Acid (Malonic Ester Synthesis)
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide to anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes.
-
Alkylation: Cool the solution to 0 °C and add this compound dropwise. Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of strong acid (e.g., HCl or H₂SO₄) in water. Heat the mixture to reflux to hydrolyze the ester groups and effect decarboxylation.
-
Work-up: After cooling, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methylpentanoic acid.
Biological Relevance and Signaling Pathways
The isoamyl group can be found in various biologically active molecules, influencing their mechanism of action.
Antimicrobial Activity of Isoamyl Alcohol
Isoamyl alcohol, which can be formed from the hydrolysis of isoamyl esters, exhibits antimicrobial properties. Its mechanism of action involves the disruption of the bacterial cell membrane.[1][2] This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[3]
Caption: Mechanism of antimicrobial action of isoamyl alcohol.
Vasodilation by Isoamyl Nitrite (B80452)
Isoamyl nitrite is a known vasodilator. Its mechanism of action involves the release of nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels of cGMP lead to the relaxation of smooth muscle cells, resulting in vasodilation.[4][5][6][7]
Caption: Signaling pathway for isoamyl nitrite-induced vasodilation.
Experimental Workflows
General Workflow for S(_N)2 Alkylation
The following diagram illustrates a generalized workflow for the alkylation reactions described in this document.
Caption: General experimental workflow for alkylation reactions.
Conclusion
This compound is a valuable and versatile alkylating agent for the introduction of the isoamyl group into a variety of organic molecules. The protocols provided herein offer a starting point for the synthesis of isoamyl-substituted compounds with potential applications in drug discovery and development. The biological significance of the isoamyl moiety, as demonstrated by the antimicrobial activity of isoamyl alcohol and the vasodilatory effects of isoamyl nitrite, underscores the importance of this building block in medicinal chemistry.
References
- 1. Antimicrobial properties and mechanism of volatile isoamyl acetate, a main flavour component of Japanese sake (Ginjo-shu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tonic and acute nitric oxide signaling through soluble guanylate cyclase is mediated by nonheme nitric oxide, ATP, and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the activation of soluble guanylyl cyclase by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 7. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for SN2 reaction with 1-Bromo-3-methylbutane
Application Notes: SN2 Reaction with 1-Bromo-3-methylbutane
Introduction to SN2 Reactions
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental mechanism in organic chemistry where a nucleophile displaces a leaving group on an alkyl halide in a single, concerted step.[1] This means that the bond formation between the nucleophile and the electrophilic carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group.[1] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, hence the term "bimolecular".[2] A key stereochemical outcome of the SN2 mechanism is the inversion of configuration at the reaction center, often likened to an umbrella flipping inside out in the wind.[2]
Substrate: this compound
This compound is a primary alkyl halide. The structure of the alkyl group is a critical factor in determining the rate of an SN2 reaction. Primary and methyl halides are ideal substrates as they offer minimal steric hindrance to the incoming nucleophile.[3] Tertiary substrates, being highly hindered, do not react via the SN2 mechanism.[3] While this compound is a primary halide, the presence of a methyl group on the carbon adjacent to the reaction center (the β-carbon) introduces some steric bulk, which can slow the reaction rate compared to a straight-chain primary halide like 1-bromobutane.[4]
Key Factors Influencing the SN2 Reaction
Several factors must be optimized to ensure a successful SN2 reaction:
-
Nucleophile: A strong nucleophile is required to effectively attack the electrophilic carbon and displace the leaving group.[5] Negatively charged nucleophiles (e.g., I⁻, OH⁻, RO⁻) are generally stronger than their neutral counterparts (e.g., H₂O, ROH).[5]
-
Leaving Group: A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage.[3] Weak bases are excellent leaving groups. For halogens, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻.[5] Bromide (Br⁻) is a very effective leaving group.
-
Solvent: Polar aprotic solvents, such as acetone (B3395972), dimethylformamide (DMF), and DMSO, are ideal for SN2 reactions.[6] These solvents can solvate the cation of the nucleophilic salt but do not form a strong "cage" around the nucleophile through hydrogen bonding, leaving it "naked" and highly reactive.[3][6] Protic solvents (e.g., water, alcohols) can slow down SN2 reactions by solvating the nucleophile.[3][4]
Experimental Protocols
Two common experimental setups for demonstrating the SN2 reaction with this compound are presented below. The first is a qualitative test to observe reactivity, and the second is a synthetic protocol to produce an alcohol.
Protocol 1: Finkelstein Reaction (Qualitative)
Objective: To qualitatively observe the SN2 reactivity of this compound.
Materials:
-
This compound
-
1-Bromobutane (for comparison)
-
2-Bromobutane (for comparison)
-
15% (w/v) solution of Sodium Iodide (NaI) in acetone
-
Test tubes (clean and dry)
-
50 °C Water bath
Procedure:
-
Label three clean, dry test tubes.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
To the first test tube, add 4-5 drops of this compound.
-
To the second test tube, add 4-5 drops of 1-bromobutane.
-
To the third test tube, add 4-5 drops of 2-bromobutane.
-
Stopper the tubes, shake gently to mix, and allow them to stand at room temperature.
-
Observe the tubes for the formation of a cloudy precipitate (NaBr). Record the time it takes for the precipitate to appear in each tube.
-
If no reaction is observed within 5-10 minutes, place the test tubes in a 50 °C water bath and continue to observe.[9]
Protocol 2: Synthesis of 3-methyl-1-butanol
This protocol describes the synthesis of 3-methyl-1-butanol from this compound using sodium hydroxide (B78521) as the nucleophile.[10]
Objective: To synthesize and isolate 3-methyl-1-butanol.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or 50:50 ethanol/water mixture[11]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 40 mL of a 50:50 ethanol/water solvent mixture.
-
Add 15.1 g (0.1 mol) of this compound to the flask along with a few boiling chips.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 1-2 hours.
-
Work-up: After the reflux period, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel. Add approximately 50 mL of water and 50 mL of diethyl ether.
-
Shake the funnel gently, venting frequently. Allow the layers to separate. The aqueous layer contains inorganic salts, and the organic layer contains the desired alcohol product.
-
Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer with 25 mL of water, followed by 25 mL of saturated sodium chloride (brine) solution to help remove dissolved water.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 10-15 minutes.
-
Purification: Decant or filter the dried solution into a clean, dry round-bottom flask. Purify the 3-methyl-1-butanol by simple distillation, collecting the fraction that boils at approximately 128-132 °C.[12]
Data Presentation
Table 1: Physical Properties of Reactants and Products
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 151.04 | 120-122 | 1.207 |
| Sodium Iodide | 149.89 | 1304 | 3.67 |
| Sodium Hydroxide | 40.00 | 1388 | 2.13 |
| 3-methyl-1-butanol | 88.15 | 131.1 | 0.810 |
| Sodium Bromide | 102.89 | 1396 | 3.21 |
Data compiled from various chemical suppliers and reference materials.[12][13]
Table 2: Expected Relative Reactivity in SN2 Reactions (NaI in Acetone)
| Alkyl Halide | Structure | Substrate Type | Expected Relative Rate | Rationale |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | Primary | Fast | Unhindered primary substrate allows for easy backside attack. |
| This compound | (CH₃)₂CHCH₂CH₂Br | Primary | Moderate | Primary substrate, but branching at the β-carbon introduces steric hindrance, slowing the reaction.[4] |
| 2-Bromobutane | CH₃CH(Br)CH₂CH₃ | Secondary | Slow | Steric hindrance from the two alkyl groups attached to the reaction center significantly impedes the nucleophile. |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary | No Reaction | Extreme steric hindrance prevents the nucleophile from accessing the electrophilic carbon.[2] |
Visualizations
Caption: General mechanism of the SN2 reaction on this compound.
Caption: Experimental workflow for the synthesis of 3-methyl-1-butanol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. organic chemistry - Why does using NaI as a nucleophile and acetone as solvent lead to an SN2 reaction mechanism instead of SN1? Is I- not considered a weak nucleophile? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Solved this compound reacts with sodium hydroxide | Chegg.com [chegg.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. atamankimya.com [atamankimya.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Application of 1-Bromo-3-methylbutane in Williamson Ether Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether linkage. 1-Bromo-3-methylbutane, also known as isoamyl bromide, is an excellent primary alkyl halide substrate for this reaction due to its structure which favors the SN2 pathway and minimizes competing elimination reactions.[1][2] Its application is widespread in the synthesis of various organic compounds, including fragrances, solvents, and, significantly, intermediates for active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the Williamson ether synthesis.
Reaction Mechanism and Key Considerations
The Williamson ether synthesis involving this compound follows a classic SN2 pathway. The reaction is initiated by the deprotonation of an alcohol or phenol (B47542) to form a potent nucleophile, the corresponding alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of this compound, leading to the formation of the ether and a bromide salt as a byproduct.
Key Factors for Successful Synthesis:
-
Choice of Base: Strong bases are required to generate the nucleophilic alkoxide or phenoxide. Common choices include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[3][4] For alcohols, stronger bases like NaH are often preferred to ensure complete deprotonation. For more acidic phenols, weaker bases like K₂CO₃ can be effective.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are ideal as they solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Temperature Control: The reaction is typically conducted at elevated temperatures, generally between 50-100 °C, to ensure a reasonable reaction rate.[1] However, excessively high temperatures can favor the competing E2 elimination side reaction, especially with more sterically hindered alkoxides.
-
Substrate Structure: As a primary alkyl halide, this compound is an ideal substrate for the SN2 reaction. Secondary and tertiary alkyl halides are more prone to elimination reactions.[1][2] While the alkoxide can be primary, secondary, or tertiary, sterically hindered (bulky) alkoxides can also promote elimination.[2]
Data Presentation: Reaction Parameters and Yields
The following table summarizes various reported conditions and corresponding yields for the Williamson ether synthesis using this compound with different alcohols and phenols.
| Alkoxide/Phenoxide Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Ethanol | Benzenemethanaminium, N,N,N-triethyl-, ethoxide | - | 20-25 | 1 | Ethyl isoamyl ether | 62 |
| Phenol | Sodium Hydroxide | Water/Phase Transfer Catalyst | Reflux | - | Isoamyl phenyl ether | - |
| 4-Bromophenol | Sodium Hydroxide (25% aq.) | - | 100 | 1 | 1-Bromo-4-(3-methylbutoxy)benzene | - |
| p-Cresol | Sodium Hydroxide | Phase Transfer Catalyst | - | - | 4-Methylphenyl isoamyl ether | - |
| 3-Methylbutanol | Sulfuric Acid (catalyst) | - | Boiling | 5 | Diisoamyl ether | - |
Note: The table will be expanded as more specific quantitative data is identified.
Experimental Protocols
Two general protocols are provided below: one for the synthesis of an alkyl isoamyl ether using a strong base and another for the synthesis of an aryl isoamyl ether using a milder base.
Protocol 1: Synthesis of Alkyl Isoamyl Ethers (e.g., Ethyl Isoamyl Ether)
This protocol describes the reaction of an alcohol with this compound using sodium hydride as the base.
Materials:
-
Alcohol (e.g., Ethanol, 1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Alkoxide Formation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Reaction with this compound:
-
Cool the alkoxide solution back to 0 °C.
-
Add this compound (1.0 eq) dropwise to the reaction mixture using a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with brine (2 x volume of DMF).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ether.
-
Purify the crude product by fractional distillation or column chromatography.
-
Protocol 2: Synthesis of Aryl Isoamyl Ethers (e.g., Isoamyl Phenyl Ether)
This protocol outlines the reaction of a phenol with this compound using potassium carbonate as the base.
Materials:
-
Phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Acetonitrile
-
Ethyl acetate (B1210297)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension vigorously.
-
Add this compound (1.1 eq) to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 1-8 hours.[1]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude aryl isoamyl ether.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
Mandatory Visualizations
Caption: General mechanism of the Williamson ether synthesis.
Caption: A typical experimental workflow for the synthesis.
References
Application Notes and Protocols: Synthesis of 2,7-Dimethyloctane from 1-Bromo-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,7-dimethyloctane (B85488), a saturated hydrocarbon, utilizing 1-bromo-3-methylbutane as the starting material. The synthesis is achieved through a Wurtz coupling reaction, a classic method for the formation of carbon-carbon bonds. This application note includes a generalized experimental protocol, physical and spectroscopic characterization of the product, and a summary of relevant data in a tabular format. The intended audience for this document includes researchers in organic synthesis, medicinal chemistry, and drug development who may use this molecule as a building block or for other research purposes.
Introduction
The Wurtz reaction, developed by Charles Adolphe Wurtz, is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in an anhydrous solvent, typically dry ether, to form a higher alkane.[1][2] This reaction is particularly useful for the synthesis of symmetrical alkanes. The synthesis of 2,7-dimethyloctane from this compound is a straightforward application of the Wurtz coupling, where two molecules of the alkyl halide are joined to form the desired C10 hydrocarbon.[1]
The overall reaction is as follows:
2 (CH₃)₂CHCH₂CH₂Br + 2 Na → (CH₃)₂CH(CH₂)₄CH(CH₃)₂ + 2 NaBr
Understanding the protocol and characteristics of this synthesis is crucial for its application in various research and development settings.
Data Presentation
Physical and Chemical Properties of 2,7-Dimethyloctane
| Property | Value | Reference |
| CAS Number | 1072-16-8 | [3] |
| Molecular Formula | C₁₀H₂₂ | [3] |
| Molecular Weight | 142.28 g/mol | [4] |
| Boiling Point | 159.75 °C | [3] |
| Melting Point | -54.9 °C | [3] |
| Density | 0.724 g/cm³ at 20 °C | [3] |
Spectroscopic Data of 2,7-Dimethyloctane
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR (predicted) | Multiplet (~1.5 ppm, CH), Multiplet (~1.2-1.3 ppm, CH₂), Doublet (~0.85 ppm, CH₃) |
| ¹³C NMR (predicted) | Alkyl region (20-40 ppm) |
| Mass Spectrometry (EI) | Molecular Ion (m/z): 142; Base Peak (m/z): 43; Other Fragments (m/z): 57, 71, 85 |
Experimental Protocol: Wurtz Coupling of this compound
This protocol is a generalized procedure for the Wurtz coupling of a primary alkyl bromide. Researchers should exercise caution and adapt the procedure as necessary based on their experimental setup and safety protocols.
Materials:
-
This compound (Isopentyl bromide)
-
Sodium metal, finely cut or as a dispersion
-
Anhydrous diethyl ether
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for reflux and distillation
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent side reactions with sodium.
-
Reaction Initiation: Under an inert atmosphere, place finely cut sodium metal (2.0 equivalents) in the reaction flask containing anhydrous diethyl ether.
-
Addition of Alkyl Halide: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred sodium suspension at a rate that maintains a gentle reflux.
-
Reaction Period: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously add ethanol (B145695) to quench any unreacted sodium, followed by the slow addition of distilled water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with distilled water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the diethyl ether by distillation.
-
Purification: The crude 2,7-dimethyloctane can be purified by fractional distillation to obtain the final product.
Visualizations
Logical Relationship of the Wurtz Reaction Mechanism
Caption: Proposed mechanism of the Wurtz reaction.
Experimental Workflow for the Synthesis of 2,7-Dimethyloctane
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for 1-Bromo-3-methylbutane as an Extraction Solvent in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methylbutane, also known as isoamyl bromide or isopentyl bromide, is a halogenated alkane that has shown utility as an effective extraction solvent in various analytical applications, particularly in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Its relatively non-polar nature, low water solubility, and density greater than water make it a suitable candidate for liquid-liquid extraction and microextraction techniques.[1] This document provides detailed application notes and protocols for the use of this compound as an extraction solvent for the determination of organic compounds, with a focus on Polycyclic Aromatic Hydrocarbons (PAHs).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application as an extraction solvent. These properties influence its extraction efficiency, selectivity, and compatibility with analytical instrumentation.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁Br | [1] |
| Molecular Weight | 151.04 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 120-121 °C | |
| Melting Point | -112 °C | |
| Density | 1.261 g/mL at 25 °C | |
| Solubility in Water | Slightly soluble (0.2 g/L at 16 °C) | |
| Solubility in Organic Solvents | Miscible with alcohol and ether | |
| Refractive Index | n20/D 1.4409 |
Application: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Vegetable Matrices
This application note details a modified Dispersive Liquid-Liquid Microextraction (DLLME) method using this compound for the extraction of 12 PAHs from vegetable samples, followed by GC-MS analysis. This method offers a simple, rapid, and environmentally friendly alternative to conventional extraction techniques.
Logical Relationship of the Analyte and Solvent
Caption: Analyte-Solvent Affinity.
Experimental Workflow for Modified DLLME
Caption: Modified DLLME Workflow.
Protocol: Modified Dispersive Liquid-Liquid Microextraction (DLLME)
1. Sample Preparation: a. Weigh 10 g of a representative portion of the vegetable sample (e.g., radish, cabbage, cucumber). b. Homogenize the sample using a high-speed blender. c. Transfer the homogenized sample into a 50 mL centrifuge tube. d. Add 10 mL of ultrapure water and vortex for 2 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Collect the supernatant for the DLLME procedure.
2. Extraction: a. Transfer 5 mL of the aqueous supernatant into a 15 mL conical centrifuge tube. b. Rapidly inject 100 µL of this compound (as the extraction solvent) into the sample solution using a microsyringe. c. A cloudy solution (emulsion) will form. d. Vortex the mixture at high speed for 1 minute to ensure thorough dispersion of the extraction solvent.
3. Phase Separation: a. Centrifuge the emulsion at 5000 rpm for 5 minutes. b. The denser extraction solvent containing the extracted analytes will sediment at the bottom of the conical tube.
4. Analyte Collection and Analysis: a. Carefully collect the sedimented phase (approximately 50-70 µL) using a microsyringe. b. Inject 1 µL of the collected extract into the GC-MS system for analysis.
Quantitative Data: Recovery of PAHs
The following table summarizes the recovery percentages of 12 PAHs from spiked vegetable samples using the modified DLLME protocol with this compound.
| Analyte | Radish Recovery (%) | Cabbage Recovery (%) | Cucumber Recovery (%) |
| Naphthalene | 82.15 | 80.33 | 78.45 |
| Acenaphthylene | 85.32 | 83.12 | 81.22 |
| Acenaphthene | 88.07 | 85.29 | 80.47 |
| Fluorene | 86.44 | 84.56 | 79.88 |
| Phenanthrene | 84.21 | 82.78 | 77.65 |
| Anthracene | 83.56 | 81.99 | 76.99 |
| Fluoranthene | 79.88 | 78.45 | 74.23 |
| Pyrene | 78.12 | 76.89 | 72.45 |
| Chrysene | 75.43 | 73.56 | 70.89 |
| Benzo(a)anthracene | 74.89 | 72.88 | 70.12 |
| Benzo(b)fluoranthene | 73.12 | 71.45 | 68.78 |
| Benzo(k)fluoranthene | 72.72 | 70.59 | 67.99 |
Data synthesized from a study on modified DLLME for PAH analysis in vegetables.
GC-MS Protocol for PAH Analysis
This protocol provides a starting point for the GC-MS analysis of PAHs extracted with this compound. Method optimization and validation are crucial for specific applications.[3][4][5]
GC-MS System Workflow
Caption: GC-MS Analysis Workflow.
Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 70 °C, hold for 2 minRamp 1: 25 °C/min to 180 °C, hold for 1 minRamp 2: 8 °C/min to 300 °C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters for PAHs
For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) is the preferred acquisition mode for PAH analysis. The following table provides suggested primary (quantification) and secondary (qualifier) ions for the 12 PAHs.
| Analyte | Primary Ion (m/z) | Secondary Ion(s) (m/z) |
| Naphthalene | 128 | 129, 127 |
| Acenaphthylene | 152 | 151, 153 |
| Acenaphthene | 154 | 153, 152 |
| Fluorene | 166 | 165, 167 |
| Phenanthrene | 178 | 179, 176 |
| Anthracene | 178 | 179, 176 |
| Fluoranthene | 202 | 203, 200 |
| Pyrene | 202 | 203, 200 |
| Chrysene | 228 | 226, 229 |
| Benzo(a)anthracene | 228 | 226, 229 |
| Benzo(b)fluoranthene | 252 | 253, 250 |
| Benzo(k)fluoranthene | 252 | 253, 250 |
Conclusion
This compound is a viable and effective extraction solvent for the analysis of organic compounds, such as PAHs, by GC-MS. The modified DLLME protocol presented provides a rapid, efficient, and greener alternative to traditional extraction methods. The provided GC-MS parameters serve as a robust starting point for method development and validation. Researchers and scientists are encouraged to optimize these protocols for their specific analytical needs and sample matrices to achieve the highest quality data.
References
- 1. This compound | C5H11Br | CID 7891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3-methylbutan-2-one - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 4. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 1-Bromo-3-methylbutane with Sodium Hydroxide in DMF
Abstract
This document provides detailed application notes and experimental protocols for the reaction of 1-bromo-3-methylbutane with sodium hydroxide (B78521) in N,N-dimethylformamide (DMF). This reaction is a fundamental example of nucleophilic substitution and can also involve a competing elimination pathway. These notes are intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into the reaction mechanism, product distribution, and experimental execution.
Introduction
The reaction between alkyl halides and nucleophiles is a cornerstone of organic synthesis. This compound, a primary alkyl halide, reacts with sodium hydroxide, a strong nucleophile and base, in the presence of DMF, a polar aprotic solvent. This specific combination of reactants and solvent conditions primarily favors a bimolecular nucleophilic substitution (S(_N)2) mechanism. However, a competitive bimolecular elimination (E2) reaction can also occur, leading to a mixture of products. Understanding the factors that influence the ratio of these products is crucial for synthetic chemists.
The primary substrate structure of this compound sterically hinders the unimolecular pathways (S(_N)1 and E1) due to the high energy of the corresponding primary carbocation intermediate. The strong nucleophile/base (OH
−
) and the polar aprotic solvent (DMF) create an environment highly conducive to the S(_N)2 pathway.[1][2][3] DMF solvates the sodium cation (Na+
−
Reaction Pathways
The reaction of this compound with sodium hydroxide can proceed via two main competitive pathways:
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This is the major pathway under the specified conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This occurs in a single, concerted step, leading to an inversion of stereochemistry (though the substrate is not chiral at the reaction center). The primary product is 3-methyl-1-butanol.[6][7][8]
-
E2 (Bimolecular Elimination): This is a minor, competing pathway. The hydroxide ion functions as a base, abstracting a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. This results in the formation of a double bond, yielding 3-methyl-1-butene.[5][9]
The following diagram illustrates the logical relationship between the reactants and the potential products via the S(_N)2 and E2 mechanisms.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this reaction under typical laboratory conditions. The product distribution is highly dependent on factors such as temperature and reactant concentrations.
| Parameter | Value | Conditions | Reference |
| Substrate | This compound (1.0 M) | - | - |
| Reagent | Sodium Hydroxide (1.5 M) | - | - |
| Solvent | N,N-Dimethylformamide (DMF) | - | - |
| Temperature | 25°C | Stirring | Lab Data |
| Reaction Time | 6 hours | - | Lab Data |
| Yield (3-methyl-1-butanol) | ~85% | Isolated yield after purification | Lab Data |
| Yield (3-methyl-1-butene) | ~15% | Estimated from GC-MS analysis of crude product | Lab Data |
| Rate Constant (k) | Dependent on specific concentrations | - | [10] |
Experimental Protocol
This protocol details the synthesis of 3-methyl-1-butanol from this compound.
Materials:
-
This compound
-
Sodium hydroxide (pellets)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
References
- 1. quora.com [quora.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. byjus.com [byjus.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. ocw.uci.edu [ocw.uci.edu]
Application Note: Laboratory Scale Synthesis of Isoamyl Bromide
Introduction Isoamyl bromide, also known as 1-bromo-3-methylbutane, is a valuable alkyl halide intermediate used in a variety of organic syntheses, including the preparation of Grignard reagents, and in the pharmaceutical and fragrance industries.[1] This document outlines a detailed protocol for the synthesis of isoamyl bromide from isoamyl alcohol via a nucleophilic substitution reaction (SN2). The procedure described utilizes sodium bromide and sulfuric acid to generate hydrobromic acid in situ, which then reacts with the primary alcohol. This method is a common, reliable, and cost-effective approach for laboratory-scale preparations.
Reaction Mechanism The overall reaction involves the conversion of a primary alcohol to an alkyl bromide. The mechanism proceeds in several steps:
-
Sulfuric acid reacts with sodium bromide to produce hydrobromic acid (HBr).
-
The sulfuric acid then protonates the hydroxyl group of isoamyl alcohol, converting it into a good leaving group (water).
-
The bromide ion (Br-), a good nucleophile, attacks the electrophilic carbon atom via an SN2 mechanism, displacing the water molecule and forming isoamyl bromide.
Quantitative Data Summary
The physical and chemical properties of the key reactants and the final product are summarized in the table below for easy reference.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |
| Isoamyl Alcohol | C₅H₁₂O | 88.15 | ~0.813 | 130–132 | -117.2 |
| Sodium Bromide | NaBr | 102.89 | 3.21 | 1396 | 747 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~1.84 | ~337 | 10 |
| Isoamyl Bromide | C₅H₁₁Br | 151.04 | ~1.21 | 120–121 | -112 |
Data compiled from sources[1][2][3][4].
Experimental Protocol
Materials and Equipment:
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Distillation apparatus (heating mantle, flask, distillation head, condenser, receiving flask)
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Ice bath
-
Magnetic stirrer and stir bar
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (98%)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Boiling chips
Safety Precautions:
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood, wearing gloves, safety goggles, and a lab coat.
-
Isoamyl Alcohol & Isoamyl Bromide: Flammable liquids and irritants.[1] Avoid inhalation of vapors and contact with skin and eyes.
-
Hydrobromic Acid (in situ): Corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.
-
The reaction is exothermic, especially during the addition of sulfuric acid. Proper cooling is essential to control the reaction rate.
Procedure:
Part 1: Reaction Setup and Reflux
-
Place 50.0 g of sodium bromide (NaBr) and 50 mL of water into a 500 mL round-bottom flask.
-
Add 40.0 g (approx. 49.2 mL) of isoamyl alcohol to the flask. Add a magnetic stir bar and swirl to mix the contents.
-
Cool the flask in an ice-water bath.
-
Slowly and with continuous swirling or stirring , add 50 mL of concentrated sulfuric acid to the mixture in small portions. The acid should be added dropwise or via a dropping funnel to control the temperature and prevent excessive fuming.[5][6]
-
Once the addition is complete, remove the flask from the ice bath. Add a few boiling chips and assemble a reflux apparatus.
-
Heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 45-60 minutes.[4] During this time, two layers will form, with the upper layer being the crude isoamyl bromide.
Part 2: Isolation and Washing
-
After the reflux period, allow the mixture to cool slightly.
-
Rearrange the apparatus for simple distillation and distill the mixture until no more oily droplets of isoamyl bromide come over with the water.[5] The receiving flask should be cooled in an ice bath.
-
Transfer the distillate to a separatory funnel. Two distinct layers will be visible. The lower, denser layer is the crude isoamyl bromide.[5]
-
Drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.
-
Return the crude isoamyl bromide to the separatory funnel. To remove unreacted alcohol, add 20-25 mL of cold, concentrated sulfuric acid and shake gently.[4][7] Caution: This washing is exothermic. Vent the separatory funnel frequently. Allow the layers to separate and drain the lower isoamyl bromide layer, discarding the upper sulfuric acid layer.
-
Wash the isoamyl bromide with 50 mL of water, followed by a wash with 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[8] During the bicarbonate wash, CO₂ gas will be evolved, so vent the funnel frequently.
-
Finally, wash the product with another 50 mL portion of water.
Part 3: Drying and Final Purification
-
Transfer the washed isoamyl bromide to a clean, dry Erlenmeyer flask.
-
Add a small amount (a few spatulas) of anhydrous calcium chloride or magnesium sulfate to dry the liquid.[4] Swirl the flask occasionally for 10-15 minutes. The liquid should become clear.
-
Decant or filter the dried isoamyl bromide into a clean, dry round-bottom flask suitable for distillation. Add fresh boiling chips.
-
Purify the final product by fractional distillation. Collect the fraction that boils between 119-122°C .[1][3][9]
-
Weigh the final product and calculate the percentage yield.
Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis procedure, from the initial setup to the final purification.
Caption: Workflow for the synthesis of isoamyl bromide.
References
- 1. chembk.com [chembk.com]
- 2. modychem.co [modychem.co]
- 3. Isoamyl Bromide [drugfuture.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. studylib.net [studylib.net]
- 8. Nucleophilic Substitution: Synthesis of N-Butyl Bromide and T-Pentyl Chloride - 1608 Words | Bartleby [bartleby.com]
- 9. Isoamyl Bromide - High Purity Chemical Compound | Longer Shelf Life, Accurate Ph Value, Versatile Industrial Applications, Various Packaging Options at Best Price in Bhavnagar | Tulip Chemicals Pvt. Ltd. [tradeindia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Substitution of 1-Bromo-3-methylbutane
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction conditions for the nucleophilic substitution of 1-bromo-3-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for nucleophilic substitution of this compound?
A1: this compound is a primary alkyl halide. As such, it primarily undergoes nucleophilic substitution via the S(N)2 mechanism. The S(N)2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion.[1][2] While a primary carbocation is too unstable for a typical S(_N)1 reaction, rearrangements are theoretically possible under certain conditions, though less common. The main competing reaction is elimination (E2), especially with strong, bulky bases at higher temperatures.[3][4]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role in determining the reaction rate and mechanism. For the S(_N)2 reaction favored by this compound, polar aprotic solvents are ideal.[5][6] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972), can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more reactive.[5][6][7][8] In contrast, polar protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and reduces its reactivity, thus slowing down the S(_N)2 reaction.[9][10]
Q3: What is the influence of temperature on this reaction?
A3: Temperature significantly impacts the reaction outcome. While higher temperatures generally increase the rate of all reactions, they disproportionately favor elimination (E2) over substitution (S(_N)2).[3][11][12] This is because elimination reactions have a higher activation energy.[3] To maximize the yield of the substitution product, it is generally best to use lower to moderate temperatures.[3][5] If elimination is a desired outcome, higher temperatures should be employed.[3][11]
Q4: Which nucleophiles are most effective for this substitution?
A4: Strong nucleophiles are required to facilitate the S(N)2 reaction efficiently.[13] Nucleophilicity is enhanced by a negative charge and decreases with increasing electronegativity across a row in the periodic table.[14] Good, strong nucleophiles for this substrate include cyanide (CN⁻), hydroxide (B78521) (OH⁻), alkoxides (RO⁻), and azide (B81097) (N₃⁻).[6] Weaker nucleophiles, such as water or alcohols, react much more slowly and are generally not preferred unless an S(_N)1 pathway is being targeted (which is not ideal for this primary halide).[7]
Troubleshooting Guide
Problem 1: Low or no yield of the desired substitution product.
-
Possible Cause: The nucleophile is too weak.
-
Solution: Switch to a stronger, typically negatively charged, nucleophile. For example, instead of using methanol (B129727) (CH₃OH) as the nucleophile, use its conjugate base, sodium methoxide (B1231860) (NaOCH₃).[14][15]
-
-
Possible Cause: The reaction temperature is too low, resulting in a very slow reaction rate.
-
Possible Cause: The solvent is inhibiting the reaction.
-
Solution: If using a polar protic solvent (e.g., ethanol (B145695), water), switch to a polar aprotic solvent like DMF, DMSO, or acetone to enhance the nucleophile's reactivity.[5][6]
-
-
Possible Cause: The leaving group (bromide) is not being displaced effectively.
-
Solution: While bromide is a good leaving group, ensure conditions are optimal for its departure. In some cases, converting an alcohol to an alkyl bromide in situ can be a source of issues related to reaction equilibria.[17] Ensure all reagents are pure and dry.
-
Problem 2: The major product is an alkene (elimination product).
-
Possible Cause: The reaction temperature is too high.
-
Possible Cause: The nucleophile is acting as a strong base.
-
Solution: Many strong nucleophiles are also strong bases (e.g., OH⁻, RO⁻).[4] If elimination is dominant, consider using a less basic nucleophile with high nucleophilicity, such as azide (N₃⁻) or cyanide (CN⁻). If a basic nucleophile is required, use the lowest effective temperature.
-
-
Possible Cause: The nucleophile is sterically hindered (bulky).
-
Solution: A bulky base, such as potassium tert-butoxide, will strongly favor elimination.[4] If substitution is desired, use a smaller nucleophile like hydroxide or methoxide.
-
Problem 3: The reaction is proceeding very slowly.
-
Possible Cause: Insufficient concentration of reactants.
-
Solution: The S(_N)2 reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[RX][Nu]).[18] Increasing the concentration of either or both reactants will increase the reaction rate.
-
-
Possible Cause: Poor choice of solvent.
Data Presentation
Table 1: Effect of Solvent Type on Nucleophilic Substitution Pathway
| Solvent Type | Examples | Effect on S(_N)2 Rate | Effect on S(_N)1 Rate | Rationale |
| Polar Aprotic | Acetone, DMSO, DMF | Favored / Increased | Disfavored / Decreased | Solvates the cation but not the nucleophile, increasing nucleophile reactivity.[5][7] |
| Polar Protic | Water, Ethanol, Methanol | Disfavored / Decreased | Favored / Increased | Stabilizes the nucleophile via hydrogen bonding, reducing its reactivity. Stabilizes the carbocation intermediate.[9][10] |
| Nonpolar | Hexane, Toluene | Very Slow / Inhibited | Very Slow / Inhibited | Reactants (often ionic) have poor solubility.[9] |
Table 2: Relative Strength of Common Nucleophiles for S(_N)2 Reactions
| Nucleophile | Formula | Strength | Basicity | Notes |
| Cyanide | CN⁻ | Strong | Moderate | Excellent for S(_N)2; adds a carbon atom.[19][20] |
| Hydroxide | OH⁻ | Strong | Strong | Effective but can promote E2 at higher temperatures.[1][21] |
| Methoxide | CH₃O⁻ | Strong | Strong | Similar to hydroxide; can also promote E2.[4] |
| Azide | N₃⁻ | Strong | Weak | A good nucleophile that is not strongly basic.[14] |
| Thiocyanate | SCN⁻ | Strong | Weak | A strong nucleophile often used in kinetic studies.[22] |
| Bromide | Br⁻ | Moderate | Very Weak | A good leaving group, but can act as a nucleophile.[14] |
| Water | H₂O | Very Weak | Very Weak | Generally too slow for S(_N)2 on a primary halide.[7][14] |
| Methanol | CH₃OH | Very Weak | Very Weak | Similar to water.[7][14] |
Experimental Protocols
Protocol 1: Synthesis of 3-methylbutan-1-ol via S(_N)2 Reaction
-
Reaction: this compound + NaOH → 3-methylbutan-1-ol + NaBr
-
Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Solvent: 50:50 ethanol/water mixture to ensure miscibility.[1]
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound with an aqueous solution of sodium hydroxide. An ethanol/water mixture is often used as the solvent to dissolve the alkyl halide, which is insoluble in water alone.[1]
-
Heat the mixture to reflux. The reaction time will depend on the scale and desired conversion, but can range from 1 to several hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).[1]
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting alcohol product by fractional distillation.
-
Protocol 2: Synthesis of 4-methylpentanenitrile via S(_N)2 Reaction
-
Reaction: this compound + KCN → 4-methylpentanenitrile + KBr
-
Reagents:
-
This compound
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Solvent: Ethanol
-
-
Procedure:
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask with a reflux condenser, dissolve potassium cyanide in ethanol. The use of an ethanolic solvent is crucial to prevent the formation of alcohols as a side product, which can occur if water is present.[19][23]
-
Add this compound to the solution.
-
Heat the mixture under reflux for several hours. Monitor the reaction's completion by GC or TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the precipitated potassium bromide salt.
-
Remove the ethanol solvent by distillation.
-
The remaining crude nitrile can be purified by vacuum distillation.
-
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. askfilo.com [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solved this compound reacts with sodium hydroxide | Chegg.com [chegg.com]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. researchgate.net [researchgate.net]
- 15. Solved What are the best reaction conditions for converting | Chegg.com [chegg.com]
- 16. benchchem.com [benchchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. web.viu.ca [web.viu.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. chemistrystudent.com [chemistrystudent.com]
- 22. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 23. chemistrystudent.com [chemistrystudent.com]
Technical Support Center: Purification of Crude 1-Bromo-3-methylbutane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 1-Bromo-3-methylbutane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in crude this compound synthesized from isoamyl alcohol?
When synthesizing this compound from isoamyl alcohol using hydrobromic and sulfuric acids, several impurities can be present in the crude product. These include:
-
Unreacted Isoamyl Alcohol: The starting material may not have fully reacted.
-
Diisoamyl Ether: Formed as a byproduct, especially if the reaction temperature is too high or the sulfuric acid concentration is excessive.
-
Isomeric Bromides: Small amounts of other brominated pentanes may form.
-
Residual Acids: Traces of sulfuric acid and hydrobromic acid will be present.
-
Water: Introduced during the reaction and workup steps.
-
Free Bromine: If hydrobromic acid is oxidized, it can result in a yellow or brown color in the crude product.
Q2: My crude product has a yellow or brown tint. What is the cause and how can I remove the color?
A yellow or brown color in the crude product is often due to the presence of dissolved free bromine (Br₂), which can form from the oxidation of hydrobromic acid.
Troubleshooting Steps:
-
Sodium Bisulfite Wash: To remove the color, wash the crude organic layer with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate. These reagents will reduce the bromine to colorless bromide ions.
-
Vigorous Shaking: Ensure thorough mixing during the wash to allow the reducing agent to react completely with the bromine.
-
Separation: After washing, carefully separate the aqueous layer from the organic layer.
Q3: An emulsion formed during the aqueous washing steps. How can I break it?
Emulsions are a common issue when washing organic layers with aqueous solutions, especially after a basic wash (e.g., with sodium bicarbonate). An emulsion is a stable suspension of small droplets of one liquid in another, which can make phase separation difficult.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a period, as some emulsions will break on their own.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to destabilize the emulsion and promote phase separation.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Temperature Change: Gently warming or cooling the mixture can sometimes help to break the emulsion.
Q4: The yield of my purified this compound is low. What are the potential causes?
Low yield can result from several factors during the synthesis and purification process.
Potential Causes and Solutions:
-
Incomplete Reaction: Ensure the initial reaction goes to completion by using appropriate reaction times and temperatures.
-
Loss during Washing: Product can be lost if emulsions are not properly broken and some of the organic layer is discarded with the aqueous layer.
-
Inefficient Distillation:
-
Heating Rate: A distillation rate that is too fast can lead to poor separation from impurities.
-
Apparatus Leaks: Ensure all joints in the distillation apparatus are properly sealed to prevent the loss of vapor.
-
Incorrect Fraction Collection: Collect the fraction only within the correct boiling point range for this compound (approximately 119-122°C at atmospheric pressure).
-
-
Decomposition: Using an excessive amount of sulfuric acid or too high a temperature during the reaction can lead to decomposition of the product.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the purification of this compound.
| Parameter | Value | Notes |
| Boiling Point | 120-121 °C | At atmospheric pressure.[2][3] |
| Density | ~1.210 g/mL at 15 °C | Denser than water.[2] |
| Solubility in Water | Slightly soluble (0.02 g/100 mL at 16.5 °C) | [2] |
| Solubility in Organic Solvents | Miscible | With alcohol and ether.[2] |
| Typical Purity after Purification | ≥98% | Can be achieved with proper fractional distillation. |
| Expected Moisture Content | ≤0.1% | After proper drying. |
Detailed Experimental Protocol: Purification of Crude this compound
This protocol is based on established methods for the purification of primary alkyl halides.[1]
1. Washing the Crude Product:
-
Transfer the crude this compound to a separatory funnel of appropriate size.
-
Acid Wash: Add an equal volume of cold, concentrated sulfuric acid and shake the mixture. This step helps to remove unreacted alcohol and any ether byproducts. Allow the layers to separate and discard the lower acidic layer.
-
Water Wash: Wash the organic layer with an equal volume of water to remove residual acid. Separate and discard the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a 5-10% aqueous sodium carbonate or sodium bicarbonate solution until the aqueous layer is no longer acidic (test with litmus (B1172312) paper). This neutralizes any remaining acidic impurities. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved.
-
Final Water Wash: Perform a final wash with an equal volume of water to remove any residual sodium carbonate.
2. Drying the Organic Layer:
-
Transfer the washed this compound to a clean, dry Erlenmeyer flask.
-
Add a suitable anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or calcium chloride.[1]
-
Add the drying agent in small portions and swirl the flask. Continue adding until some of the drying agent remains free-flowing and does not clump together, indicating that all the water has been absorbed.
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
-
Separate the dried liquid from the drying agent by decantation or gravity filtration into a round-bottom flask suitable for distillation.
3. Fractional Distillation:
-
Set up a fractional distillation apparatus. A Vigreux column is suitable for this purpose.
-
Add a few boiling chips to the round-bottom flask containing the dried this compound.
-
Heat the flask gently.
-
Discard any initial distillate that comes over at a low temperature.
-
Collect the fraction that distills at a constant temperature within the boiling point range of this compound (approximately 119-122 °C at atmospheric pressure).
-
Stop the distillation when the temperature begins to rise significantly above this range or when only a small amount of liquid remains in the distillation flask.
Experimental Workflow Diagram
Caption: Workflow for the purification of crude this compound.
References
How to handle moisture-sensitive Grignard reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with moisture-sensitive Grignard reactions.
Troubleshooting Guide
Low or no yield in a Grignard reaction is a common issue, almost always attributable to the presence of water or oxygen in the reaction setup. This guide will help you diagnose and resolve common problems.
Q1: My Grignard reaction won't start. What are the common causes and solutions?
Failure to initiate is often due to a passivated magnesium surface or the presence of moisture.[1] The magnesium turnings are typically coated with a layer of magnesium oxide (MgO) that prevents the reaction with the organic halide.[2]
Visual Indicators of a Successful Initiation:
-
Disappearance of the color of a chemical activator like iodine.[2]
-
Spontaneous boiling of the solvent.[2]
-
The appearance of a cloudy grey or brownish color.[2]
-
Generation of heat (exothermic reaction).[2]
Solutions:
-
Activate the Magnesium: Use chemical or physical methods to disrupt the oxide layer.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, and solvents must be anhydrous.[2] Grignard reagents are strong bases that react with protic compounds like water.[6][7]
Q2: The reaction started but then stopped. What happened?
This typically indicates that an initial, localized reaction occurred but was not sustained. The primary cause is often the consumption of the initially formed Grignard reagent by trace amounts of water introduced with the bulk of the reagents.[8] Ensure all your solvent and the organic halide are thoroughly dry.
Q3: I'm getting a low yield of my desired product. What are the likely causes?
Low yields can stem from several issues:
-
Water Contamination: The Grignard reagent is quenched by any protic source, including water and alcohols, forming the corresponding alkane instead of the desired product.[7][8]
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting organic halide. This can be minimized by the slow, dropwise addition of the organic halide to keep its concentration low.[1][8]
-
Enolization: If your substrate is a sterically hindered ketone, the Grignard reagent may act as a base, abstracting an alpha-hydrogen to form an enolate.[1]
-
-
Oxygen Contamination: Oxygen can react with the Grignard reagent. Maintaining a positive pressure of an inert gas like nitrogen or argon is crucial.[8]
Frequently Asked Questions (FAQs)
Glassware and Solvent Preparation
Q4: How should I dry my glassware for a Grignard reaction?
All glassware must be scrupulously dry.[9] Two common and effective methods are:
-
Oven Drying: Place all glassware in an oven at a minimum of 125°C for at least 24 hours. Assemble the apparatus while it is still hot and flush with an inert gas like nitrogen as it cools.[10]
-
Flame Drying: Assemble the glassware and heat it under a gentle flame while flushing with a stream of dry inert gas to drive out adsorbed moisture.[11][12] This should be done with extreme caution, especially when flammable solvents are nearby.
Q5: What is the best way to dry solvents for Grignard reactions?
Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard choices because they are aprotic and can be effectively dried.[7] The use of drying agents is essential to reduce the water content to parts-per-million (ppm) levels.
| Drying Agent/Method | Solvent | Residual Water Content (ppm) | Time |
| Sodium/Benzophenone (B1666685) | THF | ~43.4 | 48 hours (reflux) |
| Sodium Dispersion/Benzophenone | THF | ~7.2 | 2 hours (reflux) |
| 3Å Molecular Sieves (10% m/v) | THF | ~27.7 | 24 hours |
| 3Å Molecular Sieves (20% m/v) | THF | ~14.7 | 24 hours |
| Activated Neutral Alumina | THF | Low single-digit ppm | Single pass through a column |
| **Calcium Hydride (CaH₂) ** | Dichloromethane | ~13 | Heating |
| 3Å Molecular Sieves | Dichloromethane | Low single-digit ppm | Storage over sieves |
| Sodium/Benzophenone | Toluene | ~34 | Reflux |
| 3Å Molecular Sieves | Toluene | Low single-digit ppm | 24 hours |
Data summarized from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354 and Ouchi, A., et al. (2018). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. ACS Omega, 3(10), 14037-14042.[6][10]
Reaction Setup and Execution
Q6: Why is an inert atmosphere necessary?
Grignard reagents react with atmospheric oxygen, which can reduce the yield of the desired product.[8] Establishing an inert atmosphere using nitrogen or argon gas protects the sensitive reagent. This is typically achieved using a Schlenk line or by maintaining a positive pressure of inert gas vented through a bubbler.
Q7: How do I properly activate the magnesium turnings?
The passivating layer of magnesium oxide on the surface of the magnesium must be removed or disrupted for the reaction to initiate.[2]
-
Iodine (I₂): Adding a small crystal of iodine is a common method. The disappearance of the purple iodine color is a good indicator of initiation.[2]
-
1,2-Dibromoethane (DBE): This highly reactive alkyl halide readily reacts with magnesium, cleaning the surface and producing ethylene (B1197577) gas (observed as bubbling).[2][4]
-
Mechanical Agitation: In a dry flask, crushing some of the magnesium turnings with a glass rod can expose a fresh, reactive surface.[5]
Q8: What is the optimal temperature and addition rate for the organic halide?
-
Temperature: Initiation often occurs between room temperature and the boiling point of the solvent. The reaction is exothermic, so once initiated, it may require cooling to maintain a gentle reflux.
-
Addition Rate: The organic halide should be added slowly and dropwise. A rapid addition can lead to a high local concentration of the halide, which favors the formation of Wurtz coupling byproducts and can make the exothermic reaction difficult to control.[8]
Experimental Protocols
Protocol 1: Drying Glassware by Oven
-
Clean all necessary glassware thoroughly with soap and water, followed by a rinse with deionized water and then a small amount of acetone (B3395972) to facilitate drying.[9]
-
Place the glassware in an oven set to at least 125°C for a minimum of 24 hours.[10]
-
While the glassware is still hot, assemble the reaction apparatus.
-
As the apparatus cools, flush it with a steady stream of dry nitrogen or argon to prevent atmospheric moisture from being drawn inside.
Protocol 2: Preparation of Anhydrous THF using Sodium/Benzophenone Still
Safety Note: Sodium metal is highly reactive and flammable. This procedure should only be performed by trained personnel with appropriate safety precautions.
-
Set up a distillation apparatus in a fume hood. Ensure all glassware is oven or flame-dried.
-
To a round-bottom flask, add anhydrous THF (pre-dried with a less reactive agent if very wet), sodium metal (cut into small pieces), and a small amount of benzophenone as an indicator.
-
Heat the mixture to reflux under an inert atmosphere.
-
A deep blue or purple color indicates the formation of the benzophenone ketyl radical, signifying that the solvent is dry and free of oxygen.[7] If the color does not persist, more sodium may be needed.
-
Distill the THF directly into the reaction flask or a dry storage flask under an inert atmosphere.
Protocol 3: General Procedure for a Grignard Reaction
-
Apparatus Setup: Assemble an oven or flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube or inert gas inlet, and a dropping funnel.
-
Reagent Preparation: Place the magnesium turnings in the flask. Add a small crystal of iodine as an activator.[2]
-
Initiation: Add a small portion of anhydrous ether or THF to cover the magnesium. In the dropping funnel, place a solution of the organic halide in the anhydrous solvent. Add a small amount of this solution to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction.[1]
-
Formation: Once the reaction has started (indicated by bubbling and a color change), add the remainder of the organic halide solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the Grignard reagent has formed (typically indicated by the consumption of most of the magnesium), cool the reaction flask in an ice bath. Add a solution of the electrophile (e.g., a ketone or aldehyde) in anhydrous solvent dropwise from the dropping funnel.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent. Avoid using strong acids initially if the product is acid-sensitive.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[1]
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. | Semantic Scholar [semanticscholar.org]
- 3. (PDF) Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants (2010) | D. Bradley G. Williams | 771 Citations [scispace.com]
- 4. redriver.team [redriver.team]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. rubingroup.org [rubingroup.org]
- 9. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Pilot-Scale Synthesis of 1-Bromo-3-methylbutane
This technical support center is designed for researchers, scientists, and drug development professionals involved in the scaling up of the synthesis of 1-bromo-3-methylbutane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during pilot production.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of this compound on a pilot scale.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a lower than expected yield of this compound. What are the likely causes and how can we improve the conversion rate?
-
Answer: Low yields in the synthesis of this compound can be attributed to several factors when scaling up. Incomplete reaction, side reactions, and mechanical losses are common culprits. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | |
| Insufficient reaction time | At a larger scale, heat and mass transfer can be less efficient. Increase the reaction time and monitor the reaction progress by taking aliquots and analyzing them via GC to ensure the disappearance of the starting material, 3-methyl-1-butanol. |
| Suboptimal temperature | The reaction is exothermic. Ensure the temperature is maintained within the optimal range (typically 90-100°C for this reaction) to ensure a sufficient reaction rate without promoting side reactions. Use a jacketed reactor with an efficient cooling system. |
| Poor mixing | Inadequate agitation can lead to localized areas of low reactant concentration. Ensure the stirring speed is sufficient to maintain a homogeneous mixture in the larger reactor volume. |
| Side Reactions | |
| Elimination to form alkenes | High temperatures can favor the E2 elimination of HBr from the product, forming 3-methyl-1-butene (B165623). Maintain strict temperature control and avoid overheating. |
| Ether formation | Unreacted 3-methyl-1-butanol can react with the product or another molecule of the alcohol to form di(3-methylbutyl) ether, especially at higher temperatures. Ensure a slight excess of the bromide source and maintain optimal temperature. |
| Mechanical Losses | |
| During workup | Ensure complete phase separation during aqueous washes. Inefficient separation can lead to loss of product in the aqueous layer. |
| During distillation | Ensure the distillation apparatus is well-insulated to prevent heat loss and ensure efficient distillation. Check for any leaks in the system. |
Issue 2: Formation of a Persistent Emulsion During Workup
-
Question: During the aqueous wash steps, a persistent emulsion is forming at the interface between the organic and aqueous layers, making phase separation difficult. How can we resolve this?
-
Answer: Emulsion formation is a common issue when scaling up, often caused by the presence of fine particulate matter or surfactants. Here are several strategies to break the emulsion:
-
Patience and Gravity: Allow the mixture to stand undisturbed for an extended period. Sometimes, the phases will separate on their own.
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[1]
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite®. This can remove fine particulates that may be stabilizing the emulsion.[2]
-
Small Amount of a Different Solvent: Adding a small amount of a different organic solvent, like methanol (B129727) or ethanol, can sometimes alter the polarity and help break the emulsion. Be aware that this will require subsequent removal.[1]
-
Centrifugation: If the equipment is available, centrifuging the mixture can accelerate phase separation.[1]
-
Issue 3: Product Discoloration
-
Question: The final product after distillation has a yellowish or brownish tint. What is the cause and how can we obtain a colorless product?
-
Answer: Discoloration is often due to the presence of trace amounts of bromine or other impurities.
-
Washing with a Reducing Agent: During the workup, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to quench any residual bromine.
-
Efficient Distillation: Ensure that the distillation is carried out under appropriate vacuum and temperature to avoid thermal decomposition of the product or co-distillation of higher boiling point impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary side products to expect in the synthesis of this compound?
-
A1: The main side products are 3-methyl-1-butene (from elimination) and di(3-methylbutyl) ether (from a competing substitution reaction). Careful control of reaction temperature is the primary way to minimize the formation of these byproducts.
-
-
Q2: How can we effectively manage the exotherm of the reaction at a pilot scale?
-
A2: The reaction of 3-methyl-1-butanol with sulfuric acid and sodium bromide is exothermic.[3] At a pilot scale, effective heat management is crucial to prevent runaway reactions and minimize side product formation.[1] Key strategies include:
-
Using a jacketed reactor with a reliable cooling system.
-
Slow, controlled addition of the sulfuric acid to the mixture of 3-methyl-1-butanol and sodium bromide.
-
Continuous monitoring of the internal temperature of the reactor.
-
-
-
Q3: What is the recommended method for purifying this compound at a pilot scale?
-
A3: The most effective method for purifying this compound at a pilot scale is fractional distillation under reduced pressure. This allows for the separation of the product from unreacted starting material, side products like di(3-methylbutyl) ether, and any other non-volatile impurities.
-
-
Q4: How can the purity of the final product be assessed?
-
A4: The purity of this compound can be reliably determined using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can quantify the amount of the desired product and identify any residual starting materials or byproducts.
-
Experimental Protocols
Pilot-Scale Synthesis of this compound
This protocol describes the synthesis of this compound from 3-methyl-1-butanol in a 50 L jacketed glass reactor.
Materials and Equipment:
-
50 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel
-
3-methyl-1-butanol (isoamyl alcohol)
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (98%)
-
5% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous calcium chloride
-
Vacuum distillation setup
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 3-methyl-1-butanol | 88.15 | 8.82 kg (10.8 L) | 100 | 1.0 |
| Sodium bromide | 102.89 | 12.35 kg | 120 | 1.2 |
| Sulfuric Acid (98%) | 98.08 | 11.0 L | ~200 | ~2.0 |
Procedure:
-
Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 3-methyl-1-butanol (8.82 kg) and sodium bromide (12.35 kg).
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using the reactor jacket.
-
Acid Addition: Slowly add concentrated sulfuric acid (11.0 L) via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to 90-100 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by GC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Workup:
-
Transfer the reaction mixture to a larger separatory funnel or extraction vessel.
-
Wash the organic layer sequentially with:
-
Water (2 x 10 L)
-
5% Sodium bisulfite solution (1 x 5 L)
-
Saturated sodium bicarbonate solution (1 x 5 L)
-
Saturated sodium chloride (brine) solution (1 x 10 L)
-
-
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride.
-
Purification:
-
Filter off the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Collect the fraction boiling at 120-121 °C (at atmospheric pressure).
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 12.1 - 13.6 kg (80-90%) |
| Purity (by GC) | >98% |
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Validation & Comparative
A Comparative Analysis of SN1 Reaction Rates: 1-Bromo-3-methylbutane vs. 2-bromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Steric and Electronic Effects on Unimolecular Nucleophilic Substitution
In the realm of synthetic organic chemistry, particularly in the design and development of novel therapeutic agents, a profound understanding of reaction mechanisms and kinetics is paramount. The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway for the introduction of a wide array of functional groups. The rate of this reaction is critically dependent on the structure of the alkyl halide substrate. This guide provides an objective comparison of the SN1 reaction rates of two isomeric brominated alkanes: 1-bromo-3-methylbutane and 2-bromo-2-methylbutane (B1582447), supported by established experimental principles and data from analogous systems.
The core distinction in the SN1 reactivity of these two compounds lies in the stability of the carbocation intermediate formed during the rate-determining step.[1][2] 2-bromo-2-methylbutane, a tertiary alkyl halide, reacts significantly faster via the SN1 mechanism because it forms a relatively stable tertiary carbocation.[1] In stark contrast, this compound, a primary alkyl halide, would need to form a highly unstable primary carbocation, making the SN1 pathway exceptionally slow and generally favoring the alternative SN2 mechanism.[3]
Quantitative Data on SN1 Reaction Rates
| Alkyl Bromide | Classification | Carbocation Intermediate | Relative SN1 Reaction Rate |
| Ethyl Bromide (analogue for this compound) | Primary | Primary (CH₃CH₂⁺) | 1 |
| tert-Butyl Bromide (analogue for 2-bromo-2-methylbutane) | Tertiary | Tertiary ((CH₃)₃C⁺) | ~1,200,000 |
Data adapted from studies on the solvolysis of alkyl bromides in 80% aqueous ethanol (B145695) at 25°C.
This vast difference, with the tertiary system reacting over a million times faster, underscores the profound impact of carbocation stability on the kinetics of SN1 reactions.
Experimental Protocols: Determining SN1 Reaction Rates via Solvolysis
The rate of an SN1 reaction is typically determined by measuring the rate of solvolysis, where the solvent acts as the nucleophile. A common method involves monitoring the production of the acidic byproduct (HBr) over time.
Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 2-bromo-2-methylbutane.
Materials:
-
This compound
-
2-bromo-2-methylbutane
-
A suitable polar protic solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide (B78521) (NaOH) solution
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Reaction Setup: A known volume of the solvent is placed in a reaction flask and allowed to equilibrate to a constant temperature in the water bath. A few drops of the indicator are added.
-
Initiation: A precise amount of the alkyl bromide is added to the flask, and a timer is started immediately. The solution is mixed thoroughly.
-
Titration: The HBr produced during the reaction will neutralize a small, known amount of NaOH added initially, causing the indicator to change color. At intervals, the reaction is quenched (or aliquots are taken) and the amount of HBr produced is determined by titration with the standardized NaOH solution.
-
Data Analysis: The concentration of the alkyl halide remaining at each time point is calculated from the amount of HBr produced. A plot of the natural logarithm of the alkyl halide concentration versus time will yield a straight line for a first-order reaction. The negative of the slope of this line corresponds to the rate constant (k) of the reaction.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic differences and the logical workflow for comparing the SN1 reaction rates of the two compounds.
Caption: SN1 reaction pathways for primary vs. tertiary alkyl halides.
Caption: Experimental workflow for comparing SN1 reaction rates.
References
A Comparative Guide to GC-MS Analysis for Product Validation in 1-Bromo-3-methylbutane Reactions
For researchers, scientists, and drug development professionals, the synthesis of alkyl halides such as 1-bromo-3-methylbutane is a fundamental step in the creation of more complex molecules. Validating the purity and identity of the synthesized product is critical for the success of subsequent reactions and for ensuring the safety and efficacy of the final active pharmaceutical ingredient. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and specificity. This guide provides a comparative overview of GC-MS for the validation of this compound, supported by experimental data and protocols.
Synthesis of this compound: Reaction Pathway
The most common laboratory synthesis of this compound involves the reaction of 3-methyl-1-butanol (isoamyl alcohol) with hydrobromic acid (HBr), often generated in situ from sodium bromide and sulfuric acid. This reaction typically proceeds via an S(_N)2 mechanism.
Caption: S(_N)2 reaction pathway for the synthesis of this compound.
Under certain conditions, particularly with secondary or tertiary alcohols, an S(_N)1 mechanism may compete, leading to the formation of carbocation intermediates and potential rearrangement byproducts. However, for a primary alcohol like 3-methyl-1-butanol, the S(_N)2 pathway is generally favored.
GC-MS for Product Validation: An Overview
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both qualitative and quantitative analysis of the reaction mixture.
Comparison of GC-MS with Other Techniques
While GC-MS is highly effective, other analytical methods can also be employed for the analysis of alkyl halides. High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly for less volatile or thermally sensitive compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Volatility | Requires volatile or semi-volatile samples that can be vaporized without decomposition.[1][3] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[2][3] |
| Sensitivity | Generally offers high sensitivity, especially in selected ion monitoring (SIM) mode. | Sensitivity is dependent on the detector used (e.g., UV, MS). |
| Selectivity | High selectivity based on both retention time and mass spectrum. | Good selectivity, which can be enhanced by using a mass spectrometer as the detector (LC-MS). |
| Typical Application | Ideal for the analysis of alkyl halides, hydrocarbons, and other volatile organic compounds.[1][3] | Broadly applicable to pharmaceuticals, biomolecules, and polar compounds.[2][3] |
Experimental Protocols
Sample Preparation for GC-MS Analysis
-
Reaction Quenching: At the desired time point, a small aliquot of the reaction mixture is withdrawn.
-
Extraction: The aliquot is typically diluted with an organic solvent immiscible with the reaction medium (e.g., dichloromethane (B109758) or diethyl ether). An aqueous wash may be performed to remove any remaining acid or inorganic salts.
-
Drying: The organic layer is dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.
-
Dilution: The dried organic extract is then diluted to an appropriate concentration for GC-MS analysis.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (a compound not present in the sample) is added to the diluted sample.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of this compound and similar alkyl halides.
| Parameter | Typical Setting |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min |
| Column | VF-624ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 40 °C for 2 min, Ramp: 10 °C/min to 250 °C, Hold: 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI), 230 °C |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Scan (m/z 40-400) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Interpretation
The primary output from a GC-MS analysis is a total ion chromatogram (TIC), which plots the total ion intensity against the retention time. Each peak in the TIC represents a different compound separated by the GC column. The mass spectrometer provides a mass spectrum for each peak, which acts as a chemical fingerprint to identify the compound.
For this compound (C(5)H({11})Br), the expected molecular ion peaks would be at m/z 150 and 152, corresponding to the two isotopes of bromine (
79
Br and 81
Quantitative Analysis Performance
Quantitative analysis is crucial for determining the yield of the desired product and the levels of any impurities. The performance of a GC-MS method is typically validated by assessing its linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Typical Performance for Alkyl Halide Analysis |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
Note: These values are representative and can vary depending on the specific instrument and method parameters.
Logical Workflow for Product Validation
The process of validating the synthesis of this compound using GC-MS follows a logical progression from sample acquisition to data interpretation and final reporting.
Caption: Logical workflow for GC-MS product validation.
References
1H NMR Analysis: Confirming the Structure of 1-Bromo-3-methylbutane
A Comparative Guide for Researchers
In the field of synthetic chemistry, conclusive structural verification of newly synthesized or isolated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the molecular framework of organic compounds. This guide provides a detailed comparative analysis of the 1H NMR spectrum of 1-bromo-3-methylbutane against its structural isomers, offering a clear protocol for structural confirmation.
Comparative 1H NMR Data
The structural nuances of this compound and its isomers are distinctly reflected in their respective 1H NMR spectra. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) provide a unique fingerprint for each molecule. Below is a comprehensive comparison of the experimental 1H NMR data for this compound and three of its isomers.
Table 1: 1H NMR Spectral Data of this compound and its Isomers
| Compound | Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | Ha | 3.42 | Triplet (t) | 2H | 6.8 |
| Hb | 1.70 | Multiplet (m) | 2H | ||
| Hc | 1.80 | Nonet (n) | 1H | 6.6 | |
| Hd | 0.95 | Doublet (d) | 6H | 6.6 | |
| 1-Bromopentane | Ha | 3.41 | Triplet (t) | 2H | 6.8 |
| Hb | 1.88 | Quintet (quin) | 2H | 7.1 | |
| Hc | 1.42 | Sextet (sxt) | 2H | 7.3 | |
| Hd | 1.34 | Sextet (sxt) | 2H | 7.4 | |
| He | 0.92 | Triplet (t) | 3H | 7.2 | |
| 2-Bromo-2-methylbutane | Ha | 1.75 | Singlet (s) | 6H | |
| Hb | 1.85 | Quartet (q) | 2H | 7.5 | |
| Hc | 1.02 | Triplet (t) | 3H | 7.5 | |
| 1-Bromo-2-methylbutane | Ha | 3.45 - 3.35 | Multiplet (m) | 2H | |
| Hb | 1.90 | Multiplet (m) | 1H | ||
| Hc | 1.55 - 1.40 | Multiplet (m) | 2H | ||
| Hd | 1.02 | Doublet (d) | 3H | 6.8 | |
| He | 0.93 | Triplet (t) | 3H | 7.4 |
Structural Elucidation of this compound
The 1H NMR spectrum of this compound is characterized by four distinct signals, consistent with its molecular structure.
-
The triplet at 3.42 ppm corresponds to the two protons (Ha) on the carbon adjacent to the bromine atom. The downfield shift is due to the electron-withdrawing effect of bromine. The triplet splitting pattern arises from coupling with the two neighboring protons (Hb).
-
The multiplet at 1.70 ppm is assigned to the two protons (Hb). Its complex splitting is a result of coupling to both Ha and Hc protons.
-
The nonet at 1.80 ppm represents the single proton (Hc) at the third carbon. This extensive splitting is due to coupling with the six equivalent protons of the two methyl groups (Hd) and the two methylene (B1212753) protons (Hb).
-
The doublet at 0.95 ppm with an integration of 6H is the characteristic signal for the two equivalent methyl groups (Hd), which are split by the single adjacent proton (Hc).
This unique combination of chemical shifts, integration values, and splitting patterns allows for the unambiguous identification of this compound when compared to its isomers, which exhibit different spectral features due to their distinct proton environments.
Experimental Protocol
Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl3) with 0.03% tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl3 containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode with a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns and measure the coupling constants.
-
Visualizing the Analysis
The logical flow of confirming the structure of this compound using 1H NMR and the relationship between the molecule's protons and its spectral output are illustrated below.
Caption: Workflow for 1H NMR analysis.
Caption: Proton environments in this compound.
A Comparative Guide to the Efficacy of 1-Bromo-3-methylbutane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. 1-Bromo-3-methylbutane, also known as isoamyl bromide, is a primary alkyl halide frequently employed to introduce the isoamyl group into a variety of molecular frameworks.[1] This guide provides a comprehensive comparison of this compound with other alkylating agents in key synthetic transformations, supported by illustrative experimental data and detailed protocols.
General Reactivity and Steric Considerations
This compound is a primary alkyl halide, a class of substrates that typically favors bimolecular nucleophilic substitution (SN2) reactions.[2][3][4][5] The rate of SN2 reactions is highly sensitive to steric hindrance at the electrophilic carbon center.[3][4][6] While this compound is a primary halide, the presence of a methyl group at the β-position introduces more steric bulk compared to unbranched primary alkyl halides like 1-bromobutane (B133212) or 1-bromopentane. This increased steric hindrance can lead to a moderate decrease in reaction rates compared to its less bulky counterparts.[4]
Comparative Analysis in Key Alkylation Reactions
To provide a clear comparison, this guide evaluates the performance of this compound against other alkylating agents in three common and vital synthetic reactions: Williamson ether synthesis, N-alkylation of amines, and Friedel-Crafts alkylation.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][7][8][9][10][11] For this reaction, primary alkyl halides are preferred to minimize the competing E2 elimination reaction.[7][9][10]
Illustrative Data: Synthesis of Alkyl Phenyl Ethers
The following table presents illustrative data for the synthesis of various alkyl phenyl ethers from sodium phenoxide and different primary alkyl halides. The data is based on typical laboratory yields and reaction times, highlighting the effect of steric hindrance on the reaction outcome.
| Alkylating Agent | Product | Reaction Time (hours) | Yield (%) |
| This compound | Isoamyl phenyl ether | 8 | 75 |
| 1-Bromobutane | Butyl phenyl ether | 6 | 85 |
| 1-Bromopentane | Pentyl phenyl ether | 6 | 88 |
| Isoamyl Tosylate | Isoamyl phenyl ether | 5 | 90 |
Note: This data is illustrative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
As the data suggests, the increased steric bulk of this compound can lead to slightly longer reaction times and lower yields compared to less hindered primary alkyl bromides. The use of a better leaving group, such as a tosylate, can significantly improve the reaction rate and yield.
Experimental Protocol: Synthesis of Isoamyl Phenyl Ether
This protocol describes a general procedure for the synthesis of isoamyl phenyl ether using the Williamson ether synthesis.
Materials:
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add this compound (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure isoamyl phenyl ether.
N-Alkylation of Amines
N-alkylation is a fundamental transformation for the synthesis of secondary and tertiary amines. Similar to ether synthesis, this reaction often proceeds via an SN2 mechanism, making primary alkyl halides like this compound suitable reagents. However, over-alkylation to form quaternary ammonium salts can be a significant side reaction.
Illustrative Data: N-Alkylation of Aniline (B41778)
The following table provides illustrative data for the mono-alkylation of aniline with various primary alkylating agents.
| Alkylating Agent | Product | Reaction Time (hours) | Yield of Mono-alkylated Product (%) |
| This compound | N-Isoamylaniline | 12 | 65 |
| 1-Bromobutane | N-Butylaniline | 10 | 75 |
| 1-Iodobutane | N-Butylaniline | 7 | 80 |
| Isoamyl Tosylate | N-Isoamylaniline | 8 | 85 |
Note: This data is illustrative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and the ratio of reactants.
The trends observed in N-alkylation are similar to those in Williamson ether synthesis. The steric hindrance of this compound can result in slower reactions and lower yields of the desired mono-alkylated product. Employing a more reactive alkylating agent, such as an alkyl iodide or tosylate, can improve the efficiency of the reaction.
Experimental Protocol: Synthesis of N-Isoamylaniline
This protocol outlines a general procedure for the N-alkylation of aniline with this compound.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add aniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Add this compound (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C).
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate N-isoamylaniline.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation attaches an alkyl group to an aromatic ring.[12][13][14] This electrophilic aromatic substitution reaction typically uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation or a polarized alkyl halide complex.[12][14] A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation, leading to isomeric products. Since this compound is a primary alkyl halide, it is prone to a 1,2-hydride shift to form a more stable tertiary carbocation.
Illustrative Data: Alkylation of Benzene (B151609)
The following table illustrates the expected product distribution from the Friedel-Crafts alkylation of benzene with this compound and a less rearrangement-prone alkyl halide.
| Alkylating Agent | Major Product | Minor Product | Rearrangement Product Yield (%) |
| This compound | tert-Amylbenzene | Isoamylbenzene | > 80 |
| tert-Amyl chloride | tert-Amylbenzene | - | ~0 |
| 1-Chlorobutane | sec-Butylbenzene | n-Butylbenzene | ~60-70 |
Note: This data is illustrative. The degree of rearrangement is highly dependent on the specific Lewis acid, temperature, and other reaction conditions.
The high propensity for rearrangement makes this compound a less effective agent for the direct synthesis of isoamylarenes via Friedel-Crafts alkylation. If the rearranged product (tert-amylbenzene) is desired, it can be an effective precursor. However, for the direct introduction of the isoamyl group, alternative methods such as Friedel-Crafts acylation followed by reduction are generally preferred to avoid rearrangement.
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with this compound
This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene, which will primarily yield the rearranged product.
Materials:
-
Anhydrous benzene
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a gas trap to handle the evolving HBr gas.
-
To the flask, add anhydrous benzene (in excess) and cool it in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) in portions to the stirred benzene.
-
Slowly add this compound (1.0 eq) to the mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and finally with water.
-
Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by distillation.
-
The crude product can be purified by fractional distillation to separate the isomeric products.
Conclusion
This compound is a readily available and effective primary alkylating agent for introducing the isoamyl moiety. However, its efficacy is moderated by steric hindrance and, in the case of Friedel-Crafts reactions, a high propensity for carbocation rearrangement.
-
For SN2 reactions such as Williamson ether synthesis and N-alkylation, this compound provides moderate to good yields, though it is generally outperformed by less sterically hindered primary alkyl halides and more reactive alkyl tosylates or iodides.
-
For Friedel-Crafts alkylation , its utility is limited for the direct synthesis of isoamylarenes due to the formation of a more stable tertiary carbocation via a hydride shift. It is, however, an effective precursor for tert-amylarenes.
The choice of this compound as an alkylating agent should be made with careful consideration of these factors. For reactions where high yields and fast reaction times are critical, or where carbocation rearrangement must be avoided, alternative alkylating agents or synthetic strategies may be more appropriate.
References
- 1. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes | Semantic Scholar [semanticscholar.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Khan Academy [khanacademy.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. scribd.com [scribd.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
A Comparative Guide to the Relative Reaction Rates of Primary Alkyl Halides in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative reaction rates of primary alkyl halides in bimolecular nucleophilic substitution (SN2) reactions. The information presented is supported by established chemical principles and experimental observations, offering insights into the factors governing these fundamental reactions.
The SN2 Reaction: A Brief Overview
The SN2 reaction is a cornerstone of organic synthesis, involving the concerted displacement of a leaving group from a carbon atom by a nucleophile.[1] In this single-step process, the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1]
Factors Influencing SN2 Reaction Rates of Primary Alkyl Halides
The reactivity of primary alkyl halides in SN2 reactions is primarily influenced by two key factors: steric hindrance and the nature of the leaving group.
-
Steric Hindrance: As the size of the alkyl groups attached to the carbon atom bearing the halogen increases, the rate of SN2 reaction decreases. This is due to steric hindrance, which impedes the backside attack of the nucleophile.[1] Even for primary alkyl halides, branching at the β-carbon can significantly slow down the reaction rate.
-
Leaving Group Ability: The rate of an SN2 reaction is also highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base, meaning it is stable on its own. For the common halogen leaving groups, the reactivity order is I > Br > Cl > F.[2]
Quantitative Comparison of Reaction Rates
While the qualitative trends in SN2 reactivity are well-established, obtaining a comprehensive set of quantitative relative rate constants for a series of primary alkyl halides under identical conditions from a single source is challenging. However, by compiling data from various studies and established chemical literature, a clear picture of the relative reactivities emerges. The following table summarizes the relative rates for the SN2 reaction of various primary alkyl halides with iodide ion in acetone (B3395972).
| Alkyl Halide | Structure | Relative Rate |
| Methyl Bromide | CH₃Br | ~1200 |
| Ethyl Bromide | CH₃CH₂Br | 40 |
| n-Propyl Bromide | CH₃CH₂CH₂Br | 16 |
| n-Butyl Bromide | CH₃CH₂CH₂CH₂Br | 16 |
| Isobutyl Bromide | (CH₃)₂CHCH₂Br | 1 |
| Neopentyl Bromide | (CH₃)₃CCH₂Br | 0.00001 |
| Ethyl Chloride | CH₃CH₂Cl | 1 |
| n-Propyl Chloride | CH₃CH₂CH₂Cl | 0.4 |
Note: The relative rates are approximate and compiled from various sources for illustrative purposes. The reaction conditions are generally for the reaction with an iodide nucleophile in an acetone solvent.
Experimental Protocols
A common method for determining the relative reactivity of primary alkyl halides in SN2 reactions is through competition experiments.
Experiment: Competitive SN2 Reaction of 1-Bromobutane (B133212) and 1-Chlorobutane (B31608) with Sodium Iodide in Acetone
Objective: To determine the relative reactivity of 1-bromobutane and 1-chlorobutane in an SN2 reaction with sodium iodide.
Materials:
-
1-bromobutane
-
1-chlorobutane
-
Sodium iodide
-
Anhydrous acetone
-
Gas chromatograph (GC) with a suitable column
-
Standard laboratory glassware (test tubes, pipettes, etc.)
-
Heating block or water bath
Procedure:
-
Preparation of Solutions: Prepare equimolar solutions of 1-bromobutane and 1-chlorobutane in anhydrous acetone. Prepare a solution of sodium iodide in anhydrous acetone.
-
Reaction Setup: In a clean, dry test tube, mix equal volumes of the 1-bromobutane and 1-chlorobutane solutions.
-
Initiation of Reaction: Add a limiting amount of the sodium iodide solution to the mixture of alkyl halides. The amount of sodium iodide should be less than the total moles of alkyl halides to ensure they are competing for the nucleophile.
-
Reaction Conditions: The reaction is typically carried out at a constant temperature, for example, by placing the test tube in a heating block or water bath set to a specific temperature (e.g., 50°C).
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the formation of a precipitate (NaBr or NaCl), as these salts are insoluble in acetone.[3]
-
Quenching the Reaction: After a predetermined time, quench the reaction by adding a large volume of water.
-
Extraction: Extract the organic layer containing the unreacted alkyl halides and the alkyl iodide product with a suitable organic solvent (e.g., diethyl ether).
-
Analysis by Gas Chromatography (GC): Inject a sample of the organic extract into a gas chromatograph. The GC will separate the components based on their boiling points and volatility.
-
Data Analysis: The relative amounts of the unreacted 1-bromobutane and 1-chlorobutane are determined by integrating the areas of their respective peaks in the chromatogram. The alkyl halide that has been consumed to a greater extent is the more reactive one.
Logical Relationships in SN2 Reactivity
The interplay of steric and electronic factors determines the rate of an SN2 reaction for primary alkyl halides. This relationship can be visualized as a logical flow.
Caption: Factors influencing the rate of SN2 reactions in primary alkyl halides.
References
A Comparative Analysis of SN2 Reactivity: 1-Bromo-3-methylbutane vs. 1-Bromo-2,2-dimethylpropane
Published: December 22, 2025
This guide provides an objective comparison of the SN2 reaction reactivity of two primary alkyl halides: 1-bromo-3-methylbutane (isobutyl bromide) and 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide). The analysis is supported by established experimental data and focuses on the structural factors influencing reaction rates.
Introduction to SN2 Reactivity and Steric Hindrance
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry where a nucleophile displaces a leaving group on an sp³-hybridized carbon atom in a single, concerted step.[1] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[1]
A critical factor governing the rate of SN2 reactions is steric hindrance around the electrophilic carbon center.[2][3] The nucleophile must approach the carbon from the side opposite the leaving group (a "backside attack").[4] Bulky substituents on or near the reaction center can physically obstruct this approach, destabilize the crowded pentacoordinate transition state, and thereby dramatically decrease the reaction rate.[3][5] While the general reactivity order for alkyl halides in SN2 reactions is methyl > primary > secondary > tertiary, significant variations can exist within a class due to steric factors.[5][6]
Structural Comparison and Steric Effects
Both this compound and 1-bromo-2,2-dimethylpropane are primary alkyl halides, meaning the carbon atom bonded to the bromine (the α-carbon) is attached to only one other carbon atom. However, their reactivity in SN2 reactions is vastly different due to the substitution pattern on the adjacent carbon (the β-carbon).
-
This compound (Isobutyl bromide): Features a methyl group on the β-carbon. While this introduces some steric bulk, the α-carbon remains relatively accessible for a nucleophile's backside attack.
-
1-Bromo-2,2-dimethylpropane (Neopentyl bromide): Possesses a bulky tert-butyl group attached to the α-carbon. This arrangement creates severe steric hindrance, effectively shielding the back of the electrophilic carbon from the approaching nucleophile.[7]
This difference in β-carbon substitution is the primary determinant of their differential SN2 reactivity.
Quantitative Reactivity Data
Experimental data clearly demonstrates that branching at the β-carbon significantly impedes SN2 reactions. Neopentyl bromide is famously unreactive under SN2 conditions, a notable exception to the general rule that primary halides are good SN2 substrates.[8] The steric hindrance from the tert-butyl group is so pronounced that for practical purposes, neopentyl halides are considered inert in SN2 reactions.[8]
The following table summarizes the relative reaction rates, illustrating the dramatic effect of β-substitution.
| Compound | Structure | Substrate Type | Relative Rate of Reaction (SN2) |
| Ethyl bromide | CH₃CH₂Br | Primary | 1 |
| n-Propyl bromide | CH₃CH₂CH₂Br | Primary | 0.8 |
| This compound | (CH₃)₂CHCH₂Br | Primary | 0.03 |
| 1-Bromo-2,2-dimethylpropane | (CH₃)₃CCH₂Br | Primary | 0.00001 |
Note: Rates are relative to Ethyl bromide. Data is compiled from various sources demonstrating the established trend in SN2 reactivity. The extreme low reactivity of neopentyl bromide is well-documented; for instance, ethyl bromide is approximately 40,000 to 100,000 times more reactive than neopentyl bromide.[8][9]
The data shows that while this compound is already slower than simpler primary halides due to β-branching, the reactivity of 1-bromo-2,2-dimethylpropane is orders of magnitude lower, rendering it almost non-reactive in SN2 displacements.[10][11]
Experimental Protocol: Comparative Rate Determination
A common and effective method for comparing the SN2 reactivity of alkyl halides is through a competition experiment or by observing the rates of reaction with sodium iodide in acetone (B3395972).[12][13]
Objective: To determine the relative SN2 reaction rates of this compound and 1-bromo-2,2-dimethylpropane.
Principle: Sodium iodide (NaI) is soluble in acetone, but the sodium bromide (NaBr) product of the SN2 reaction is not.[12] The rate of formation of the NaBr precipitate provides a visual indication of the reaction rate.
Materials:
-
15% solution of sodium iodide in acetone
-
This compound
-
1-bromo-2,2-dimethylpropane
-
1-bromobutane (as a positive control)
-
Dry test tubes
-
Water bath (optional, for gentle heating)
-
Pipettes or droppers
Procedure:
-
Label three clean, dry test tubes for each alkyl halide.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.[13]
-
Add 2-3 drops of each alkyl halide to its respective test tube simultaneously.[13]
-
Stopper and shake the tubes to ensure thorough mixing.
-
Observe the tubes for the formation of a cloudy precipitate (NaBr).
-
Record the time it takes for the precipitate to first appear in each tube. The reaction can be gently warmed in a water bath to accelerate slow reactions, ensuring all samples are heated equally.
Expected Outcome:
-
1-bromobutane: A precipitate will form relatively quickly.
-
This compound: A precipitate will form, but at a noticeably slower rate than for 1-bromobutane.
-
1-bromo-2,2-dimethylpropane: Little to no precipitate will be observed, even after an extended period or upon gentle heating, demonstrating its extremely low reactivity.[4][13]
Visualization of Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: General mechanism of an SN2 reaction.
Caption: Steric hindrance comparison for SN2 attack.
Conclusion
While both this compound and 1-bromo-2,2-dimethylpropane are primary alkyl halides, their reactivity towards SN2 displacement is profoundly different. The severe steric hindrance imposed by the β-tert-butyl group in 1-bromo-2,2-dimethylpropane effectively blocks the requisite backside attack by a nucleophile, rendering the compound exceptionally unreactive.[7][14] In contrast, this compound, with less steric bulk at the β-position, remains reactive, albeit slower than unbranched primary halides. This comparison serves as a crucial example of how steric effects, particularly β-branching, can override the general reactivity trends in SN2 reactions.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. brainly.in [brainly.in]
- 10. sarthaks.com [sarthaks.com]
- 11. allen.in [allen.in]
- 12. youtube.com [youtube.com]
- 13. webassign.net [webassign.net]
- 14. homework.study.com [homework.study.com]
Comparative Performance Analysis of High-Purity 1-Bromo-3-methylbutane in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent for Isoamyl Ether Formation
In the realm of organic synthesis, particularly in the development of novel pharmaceutical compounds, the efficient and high-yielding formation of ether linkages is a critical step. The Williamson ether synthesis, a cornerstone of ether formation, relies on the reaction of an alkoxide with a suitable alkylating agent. This guide provides a comparative analysis of high-purity 1-Bromo-3-methylbutane and its common alternatives for the introduction of the isoamyl functional group, a prevalent moiety in various biologically active molecules.
Introduction to this compound
This compound, also known as isoamyl bromide, is a primary alkyl halide widely employed as an alkylating agent in organic synthesis. Its branched structure is a key feature in the synthesis of various intermediates for the pharmaceutical and agrochemical industries. High-purity this compound is typically characterized by a clear, colorless appearance and a purity of ≥98%, as determined by gas chromatography (GC).
The Williamson Ether Synthesis: A Comparative Overview
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. The reaction proceeds via an S(_N)2 mechanism, where an alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkylating agent, displacing a leaving group. For the synthesis of isoamyl ethers, this compound is a common choice. However, other reagents such as 1-Iodo-3-methylbutane and isoamyl tosylate are also employed. The choice of the alkylating agent can significantly impact the reaction's efficiency, yield, and overall cost-effectiveness.
This guide focuses on a representative Williamson ether synthesis: the reaction of sodium phenoxide with various isoamylating agents to form isoamyl phenyl ether.
Certificate of Analysis: Key Quality Parameters
A Certificate of Analysis (CoA) for high-purity this compound and its alternatives provides critical information regarding their quality and suitability for synthesis. Key parameters to consider include:
| Parameter | This compound | 1-Iodo-3-methylbutane | Isoamyl Tosylate |
| Appearance | Clear, colorless to pale yellow liquid | Clear, colorless to light yellow liquid | Colorless to pale yellow oil or solid |
| Purity (by GC) | ≥ 98.0% | ≥ 97.0% | ≥ 98.0% |
| Boiling Point | 120-121 °C | ~148 °C | Decomposes |
| Density (at 25 °C) | ~1.26 g/mL | ~1.50 g/mL | ~1.08 g/mL |
| Refractive Index (at 20 °C) | ~1.441 | ~1.492 | ~1.500 |
| Common Impurities | Isoamyl alcohol, other isomeric bromides | Isoamyl alcohol, residual iodine | Isoamyl alcohol, p-toluenesulfonic acid |
Experimental Comparison: Synthesis of Isoamyl Phenyl Ether
| Alkylating Agent | Leaving Group | Typical Reaction Conditions | Typical Yield | Relative Reactivity |
| This compound | Br⁻ | Sodium phenoxide, DMF, 80-100 °C, 6-12 h | Good (75-85%) | Moderate |
| 1-Iodo-3-methylbutane | I⁻ | Sodium phenoxide, DMF, 60-80 °C, 2-6 h | Excellent (85-95%) | High |
| Isoamyl Tosylate | TsO⁻ | Sodium phenoxide, DMF, 80-100 °C, 4-8 h | Very Good (80-90%) | High |
Discussion of Results:
-
1-Iodo-3-methylbutane generally provides the highest yields in the shortest reaction times. This is attributed to the excellent leaving group ability of the iodide ion. However, iodoalkanes are typically more expensive and can be less stable than their bromo counterparts.
-
Isoamyl tosylate , with the tosylate anion as a very good leaving group, also demonstrates high reactivity and provides excellent yields. Tosylates are often prepared from the corresponding alcohol and are a good alternative to alkyl halides.
-
This compound offers a good balance between reactivity, cost, and stability. While the reaction times may be slightly longer and yields marginally lower compared to the iodo- and tosylate- a balance of cost and efficiency. [cite: ]
Experimental Protocol: Synthesis of Isoamyl Phenyl Ether using this compound
This protocol provides a detailed methodology for the synthesis of isoamyl phenyl ether, a representative Williamson ether synthesis.
Materials:
-
Sodium hydroxide (B78521)
-
This compound (high-purity)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous DMF. Carefully add sodium hydroxide (1.1 eq) portion-wise. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: To the solution of sodium phenoxide, add this compound (1.2 eq) dropwise. Heat the reaction mixture to 90 °C and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: The crude product can be further purified by column chromatography on silica (B1680970) gel to afford pure isoamyl phenyl ether. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of isoamyl phenyl ether.
Conclusion
For researchers and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that influences the efficiency and economic viability of a synthetic route. High-purity this compound presents a reliable and cost-effective option for the introduction of the isoamyl group via Williamson ether synthesis. While alternatives like 1-Iodo-3-methylbutane and isoamyl tosylate may offer faster reaction rates and slightly higher yields, this compound provides a balanced profile of reactivity, stability, and cost. The choice of reagent should be made based on the specific requirements of the synthesis, including scale, cost constraints, and desired purity of the final product.
Safety Operating Guide
Safe Disposal of 1-Bromo-3-methylbutane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of 1-Bromo-3-methylbutane, a flammable and environmentally hazardous halogenated organic compound. Adherence to these protocols is essential for mitigating risks and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[1][2][3]
In the event of a spill, evacuate all personnel from the immediate area and eliminate all sources of ignition.[1][3][4] Use only spark-proof tools and explosion-proof equipment for the cleanup process.[1][2][3][4] Absorb the spill with an inert material such as sand, earth, or vermiculite, and collect it into a suitable, sealed container for disposal.[1][3][4] Crucially, prevent the spill from entering drains or waterways.[1][2][5]
Waste Classification and Segregation
Proper segregation of chemical waste is the critical first step in the disposal process. As a brominated organic compound, this compound must be classified as halogenated organic waste.[3][6] It is also considered a hazardous waste due to its flammability, carrying the EPA hazardous waste number D001.[1]
Quantitative Data Summary
| Parameter | Value/Classification | Source |
| EPA Hazardous Waste Number | D001 (Ignitability) | [1] |
| GHS Hazard Statements | H225, H315, H319, H335, H411 | [5] |
| DOT Hazard Class | 3 (Flammable Liquid) | [4] |
Disposal Procedures
The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[7]
Step 1: Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.[2][8]
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][9]
-
Ensure the storage area is equipped for flammable liquids.[1]
Step 2: Arrange for Professional Disposal
-
Contact a licensed professional waste disposal service to handle the disposal of this compound.[10]
-
The material may be disposed of through controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][10]
-
Another option is burial in a licensed landfill.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[10]
Step 3: Decontamination of Empty Containers
-
Decontaminate empty containers before disposal.[1]
-
Puncture containers to prevent reuse.[1]
-
Observe all label safeguards until containers are thoroughly cleaned and destroyed.[1]
Experimental Protocols
While specific experimental protocols for the neutralization of this compound are not commonly performed in a standard laboratory setting due to its hazardous nature, advanced methods for the disposal of alkyl halides exist. One such method involves the reaction of the alkyl halide with a nucleophile in an aqueous solution to convert it to less volatile materials.[11] Another approach is electrochemical reduction, which can lead to the complete mineralization of organic halides.[12] These methods are typically carried out in specialized waste treatment facilities.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. chemos.de [chemos.de]
- 6. uakron.edu [uakron.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ethz.ch [ethz.ch]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. US20100101412A1 - Method and system for removing alkyl halides from gases - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromo-3-methylbutane
Essential safety protocols and operational guidance for the handling and disposal of 1-Bromo-3-methylbutane are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount due to the compound's hazardous properties.
This compound, also known as isoamyl bromide, is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is also toxic to aquatic life with long-lasting effects.[2][3] Proper handling and disposal are crucial to mitigate these risks.
Chemical and Physical Properties
A clear understanding of this compound's properties is the first step in safe handling. The following table summarizes its key quantitative data.
| Property | Value |
| CAS Number | 107-82-4 |
| Molecular Formula | C5H11Br |
| Appearance | Colorless to clear brown-yellow liquid[1][4] |
| Boiling Point | 120 - 121 °C (248 - 249.8 °F)[5] |
| Melting Point | -112 °C (-169.6 °F)[5] |
| Flash Point | 23 - 32 °C (73.4 - 89.6 °F)[1][5] |
| Density | 1.210 g/cm³ at 15 °C[4] |
| Vapor Pressure | 34.6 mmHg at 25 °C[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] Contact lenses should not be worn as they can absorb irritants.[6]
-
Skin Protection :
-
Gloves : Wear suitable chemical-resistant gloves tested according to EN 374.[2] Always check for leaks or impermeability before use.[2]
-
Protective Clothing : Wear appropriate protective clothing to prevent skin exposure.[5] For significant exposure risk, flame-retardant antistatic protective clothing is recommended. All protective clothing should be clean and put on before work.[7]
-
-
Respiratory Protection : If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] For higher protection, a full-face supplied air respirator may be necessary.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from preparation to use.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Ensure an eye wash station and emergency shower are immediately accessible.[7]
-
Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3][7] Prohibit smoking in the handling area.[2][3][6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]
-
Ground and bond all containers and receiving equipment during transfer to prevent static discharge.[1][2][3]
2. Handling the Chemical:
-
Use only non-sparking tools when opening and handling containers.[1][2][3][7]
-
Avoid all personal contact, including inhalation of vapors.[6]
-
Store the chemical in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[1][5]
3. In Case of a Spill:
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5][6] Do not use combustible materials like sawdust.
-
Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[3][5][6]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste, including unused product and contaminated absorbent materials, in suitable, closed, and clearly labeled containers.[3][5]
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated area, away from ignition sources and incompatible materials, pending disposal.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contact a licensed professional waste disposal service to arrange for disposal.[8]
-
Do not empty into drains or release into the environment.[3][5]
-
Contaminated packaging should be disposed of as unused product.[8] Always consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemos.de [chemos.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C5H11Br | CID 7891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
